Aclonifen-d5
Description
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Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
269.69 g/mol |
IUPAC Name |
2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |
InChI Key |
DDBMQDADIHOWIC-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Aclonifen-d5: Molecular Structure, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclonifen is a diphenyl ether herbicide utilized for the pre-emergence control of a broad spectrum of grass and broadleaf weeds in various agricultural crops. Its deuterated isotopologue, Aclonifen-d5, serves as a crucial internal standard for the accurate quantification of Aclonifen residues in environmental and biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.
Molecular Structure and Properties
This compound is a stable, isotopically labeled version of Aclonifen where five hydrogen atoms on the phenoxy ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, allowing for its differentiation in mass spectrometric analysis.
Chemical and Physical Properties
The key chemical and physical properties of Aclonifen and this compound are summarized in the table below for easy comparison.
| Property | Aclonifen | This compound |
| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | 2-chloro-6-nitro-3-(phenoxy-d5)aniline |
| CAS Number | 74070-46-5[1] | 2469279-06-7 |
| Chemical Formula | C₁₂H₉ClN₂O₃[1] | C₁₂H₄D₅ClN₂O₃[2] |
| Molecular Weight | 264.67 g/mol [3] | 269.70 g/mol |
| Appearance | Light yellow to yellow solid | Light yellow to yellow solid |
| SMILES | Nc1c(--INVALID-LINK--[O-])ccc(Oc2ccccc2)c1Cl | [2H]c1c([2H])c([2H])c(Oc2ccc(--INVALID-LINK--[O-])c(N)c2Cl)c([2H])c1[2H] |
| InChI | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |
Mechanism of Action of Aclonifen
The herbicidal activity of Aclonifen stems from its multi-targeted inhibitory action on key plant biosynthetic pathways. While initially believed to primarily inhibit protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis, recent research has unveiled a novel and primary target: solanesyl diphosphate synthase (SPS).
Primary Target: Solanesyl Diphosphate Synthase (SPS)
Aclonifen is now classified as a Group 32 herbicide, acting as an inhibitor of solanesyl diphosphate synthase. SPS is a crucial enzyme in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. By inhibiting SPS, Aclonifen disrupts the production of plastoquinone, leading to a downstream inhibition of carotenoid synthesis and subsequent bleaching of the plant tissue.
Secondary Targets
-
Phytoene Desaturase (PDS): Aclonifen can also directly inhibit phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene, a colorless precursor, and a lack of colored carotenoids, contributing to the characteristic bleaching symptoms.
-
Protoporphyrinogen Oxidase (PPO): At higher concentrations, Aclonifen can inhibit PPO, an enzyme involved in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.
Quantitative Inhibition Data
The following table summarizes the known inhibitory concentrations (IC50) of Aclonifen against its primary target enzymes in Arabidopsis thaliana.
| Enzyme Target | IC50 (µM) |
| AtSPS1 | ~1 |
| AtSPS2 | ~1 |
Data sourced from a dose-response curve of Aclonifen inhibition for AtSPS1 and AtSPS2.
Experimental Protocols
Synthesis of this compound
For the introduction of deuterium, deuterated phenol (phenol-d6) would likely be used in the Ullmann ether synthesis step. Alternatively, methods for direct deuteration of aromatic compounds using deuterated reagents under specific catalytic conditions could be employed.
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is an ideal internal standard for the quantification of Aclonifen in various matrices due to its similar chemical and physical properties and co-elution with the unlabeled analyte, which helps to correct for matrix effects and variations in instrument response.
Sample Preparation (General Protocol for Soil):
-
Extraction: A known weight of the soil sample is extracted with an appropriate organic solvent, such as acetonitrile or a mixture of acetonitrile and water. The sample is typically shaken or sonicated to ensure efficient extraction.
-
Internal Standard Spiking: A known amount of this compound solution is added to the extraction solvent prior to extraction.
-
QuEChERS Cleanup (Optional but Recommended): For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step can be employed to remove interfering compounds. This typically involves the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and a dispersive solid-phase extraction (d-SPE) step with sorbents like PSA (primary secondary amine) to remove organic acids, sugars, and fatty acids.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Parameters (Illustrative):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for both Aclonifen and this compound for accurate identification and quantification.
-
Solanesyl Diphosphate Synthase (SPS) Inhibition Assay
This assay is designed to measure the inhibitory effect of Aclonifen on SPS activity.
-
Enzyme Preparation: Recombinant SPS from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.
-
Reaction Mixture: The assay mixture typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂), a detergent (e.g., Triton X-100), the substrates farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), and the purified SPS enzyme.
-
Inhibitor Addition: Aclonifen, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection of Product Formation: The activity of SPS is determined by measuring the formation of the product, solanesyl diphosphate. This can be done using various methods, such as radioisotope-based assays or by coupling the reaction to a subsequent enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The percentage of inhibition at each Aclonifen concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling and Metabolic Pathways
The inhibitory actions of Aclonifen disrupt critical metabolic pathways in plants, leading to the observed herbicidal effects. The following diagrams illustrate the key pathways affected by Aclonifen.
Caption: Aclonifen's multi-target mechanism of action.
Caption: Experimental workflow for Aclonifen analysis using this compound.
References
An In-depth Technical Guide to the Chemical Properties and Analysis of Aclonifen-d5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Aclonifen-d5. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled standards.
Core Chemical Properties
This compound is the deuterated analogue of Aclonifen, a diphenyl ether herbicide.[1] The incorporation of five deuterium atoms on the phenoxy ring makes it an ideal internal standard for quantitative analysis of Aclonifen in various matrices, improving the accuracy of mass spectrometry and liquid chromatography methods.[2] Its primary application is in analytical and pharmacokinetic research, including therapeutic drug monitoring and metabolic studies.[2]
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₄D₅ClN₂O₃ | [1][3] |
| Molecular Weight | 269.70 g/mol | |
| CAS Number | 2469279-06-7 | |
| Unlabeled CAS Number | 74070-46-5 | |
| Appearance | Light Yellow to Yellow Solid | |
| IUPAC Name | 2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline | |
| Isotopic Enrichment | ≥98 atom % D | |
| Chemical Purity | ≥98% | |
| Storage Conditions | Room Temperature | |
| Stability | Stable under recommended storage. Re-analysis advised after 3 years. |
| Identifier | String | Source(s) |
| SMILES | [2H]c1c([2H])c([2H])c(Oc2ccc(--INVALID-LINK--[O-])c(N)c2Cl)c([2H])c1[2H] | |
| InChI | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |
Common synonyms for this compound include:
-
2-Chloro-6-nitro-3-phenoxybenzenamine-d5
-
2-Chloro-6-nitro-3-phenoxyaniline-d5
-
Aclonifen D5 (phenyl D5)
-
2-Chloro-6-nitro-3-(phenoxy-2,3,4,5,6-d5)benzenamine
-
Bandren-d5
-
Bandur-d5
-
CME 127-d5
-
KUB 3359-d5
Experimental Protocols
While specific synthesis protocols for this compound are proprietary, the synthesis of its unlabeled counterpart, Aclonifen, is well-documented and provides a foundational understanding of the chemical pathway. Analytical methods developed for Aclonifen are directly applicable for use with this compound as an internal standard.
The preparation of Aclonifen typically involves a multi-step chemical synthesis. One common pathway starts from 2,3,4-trichloronitrobenzene.
Methodology:
-
Ammonolysis: 2,3,4-trichloronitrobenzene is reacted with ammonia in a solvent such as dimethyl sulfoxide (DMSO) within an autoclave. This step selectively substitutes one chlorine atom with an amino group to form an intermediate aniline derivative.
-
Ullmann Ether Synthesis: The resulting aniline intermediate is then treated with potassium phenolate (or sodium phenolate) in a solvent like acetonitrile. This nucleophilic aromatic substitution reaction forms the diphenyl ether linkage, yielding Aclonifen.
-
Purification: The crude product is purified, often through recrystallization from a solvent like methanol, to obtain high-purity Aclonifen.
The synthesis of this compound would follow a similar pathway, utilizing deuterated phenol (phenol-d6) to introduce the isotopic label.
Caption: Conceptual synthesis workflow for this compound.
An official analytical method has been developed for the determination of Aclonifen in agricultural products, which is a primary application for the this compound standard.
Methodology:
-
Extraction: The sample (e.g., onion, garlic) is homogenized and extracted with acetone. This compound is added at this stage as an internal standard.
-
Liquid-Liquid Partitioning: The acetone extract is partitioned with dichloromethane to transfer Aclonifen and this compound into the organic phase, separating them from water-soluble matrix components.
-
Solid-Phase Extraction (SPE) Cleanup: The dichloromethane extract is concentrated and purified using a silica SPE cartridge to remove interfering co-extractives.
-
Analysis: The purified sample is analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). The ratio of the native Aclonifen peak area to the this compound peak area is used for accurate quantification.
This method has a reported Limit of Quantification (LOQ) of 0.005 mg/kg, with recoveries ranging from 74.3% to 95.0%.
Caption: Workflow for Aclonifen residue analysis using this compound.
Logical Relationships
This compound is intrinsically linked to its non-labeled parent compound, Aclonifen. Its utility is entirely derived from this relationship, serving as a surrogate for the analyte of interest in analytical testing.
Caption: Relationship between Aclonifen and this compound.
References
An In-depth Technical Guide to the Mechanism of Action for Aclonifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclonifen is a diphenyl ether herbicide recognized for its distinctive bleaching effect on susceptible plant species. Historically, its mechanism of action was considered to be multifactorial, with evidence suggesting dual inhibition of both protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis. However, recent advancements in molecular research have elucidated a novel and primary target: solanesyl diphosphate synthase (SPS) . This discovery has led to the reclassification of aclonifen by the Herbicide Resistance Action Committee (HRAC) into its own group (Group 32), signifying a unique mode of action. This guide provides a detailed examination of the current understanding of aclonifen's mechanism, focusing on its primary target and the subsequent biochemical cascade. It includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the affected metabolic pathways to support further research and development.
Primary Mechanism of Action: Inhibition of Solanesyl Diphosphate Synthase (SPS)
The core mechanism of aclonifen's herbicidal activity is the inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the biosynthesis of plastoquinone-9 (PQ-9).[1] SPS catalyzes the formation of solanesyl diphosphate (SPP), a C45 isoprenoid, which serves as the side chain for PQ-9.[2][3]
Inhibition of SPS by aclonifen disrupts the entire PQ-9 biosynthetic pathway. PQ-9 is an essential electron carrier in the photosynthetic electron transport chain and, critically, is a required cofactor for the enzyme phytoene desaturase (PDS).[1] By depleting the pool of PQ-9, aclonifen causes a secondary, indirect inhibition of PDS.[1]
This indirect inhibition of PDS is the direct cause of the characteristic bleaching symptom. PDS is a crucial enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into ζ-carotene. When PDS activity is blocked, the colorless precursor phytoene accumulates in the plant tissues. Carotenoids are vital for photoprotection, shielding chlorophyll from photo-oxidative damage. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the observed bleaching or whitening of the leaves.
Quantitative Data: In Vitro Enzyme Inhibition
Recent studies have quantified the inhibitory effect of aclonifen on Arabidopsis thaliana solanesyl diphosphate synthases (AtSPS). The half-maximal inhibitory concentrations (IC50) demonstrate potent inhibition of the plastid-localized isoforms responsible for PQ-9 synthesis.
| Target Enzyme | Organism | IC50 Value (µM) |
| AtSPS1 | Arabidopsis thaliana | ~0.4 |
| AtSPS2 | Arabidopsis thaliana | ~0.6 |
Data sourced from Kahlau et al., 2020.
Signaling Pathway: Aclonifen's Impact on Plastoquinone and Carotenoid Biosynthesis
The following diagram illustrates the metabolic cascade initiated by aclonifen's inhibition of SPS.
Historical Perspective: Secondary and Misattributed Mechanisms
Prior to the identification of SPS as the primary target, aclonifen was often categorized with other diphenyl ether herbicides as a Protoporphyrinogen Oxidase (PPO) inhibitor. It was also known to interfere with carotenoid synthesis, leading to the hypothesis of a dual mode of action. While aclonifen can induce some effects related to these pathways at certain concentrations, they are not considered its primary herbicidal mechanism.
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes. Its inhibition leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX. This molecule is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid membrane damage and cellular necrosis. While some diphenyl ether herbicides are potent PPO inhibitors, the effect of aclonifen on PPO is considered weak compared to its effect on SPS.
Experimental Protocols
Protocol for Solanesyl Diphosphate Synthase (SPS) Activity Assay
This protocol is adapted for the measurement of SPS activity by quantifying the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a longer-chain polyprenyl diphosphate.
Materials:
-
Purified recombinant SPS enzyme (e.g., AtSPS1 or AtSPS2)
-
Assay Buffer: 100 mM MOPS (pH 8.0), 8 mM MgCl₂, 0.05% (w/v) Triton X-100
-
Substrates: [4-¹⁴C]IPP (radiolabeled), Farnesyl diphosphate (FPP) or Geranylgeranyl diphosphate (GGPP) as the allylic primer substrate
-
Aclonifen stock solution (in DMSO)
-
Stop Solution: NaCl-saturated water
-
Extraction Solvent: n-Butanol
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 200 µL total volume, add:
-
Assay Buffer
-
50 µM FPP or GGPP
-
Desired concentration of Aclonifen (or DMSO for control)
-
Purified SPS enzyme (50-100 ng)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µM [4-¹⁴C]IPP.
-
Incubate at 30°C for 10-20 minutes, ensuring less than 10% of the substrate is consumed to maintain initial velocity conditions.
-
Stop the reaction by adding 200 µL of stop solution.
-
Extract the radiolabeled polyprenyl diphosphate products by adding 400 µL of n-butanol and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the upper butanol phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of IPP incorporation and determine the percent inhibition relative to the DMSO control. IC50 values can be calculated by plotting percent inhibition against a range of aclonifen concentrations.
Protocol for Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Fluorometric)
This method measures PPO activity by monitoring the fluorescence of protoporphyrin IX, the product of the enzymatic reaction.
Materials:
-
Isolated plant plastids or mitochondria (source of PPO)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA
-
Substrate: Protoporphyrinogen IX (must be freshly prepared from Protoporphyrin IX by reduction with sodium amalgam)
-
Aclonifen stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~405-410 nm, Emission: ~630-640 nm)
Procedure:
-
Prepare fresh Protoporphyrinogen IX substrate. Keep it on ice and protected from light.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
PPO enzyme preparation (e.g., plastid suspension)
-
Varying concentrations of Aclonifen (or DMSO for control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes in the dark.
-
Initiate the reaction by adding the freshly prepared Protoporphyrinogen IX substrate to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (kinetic read). The signal corresponds to the formation of Protoporphyrin IX.
-
Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each aclonifen concentration relative to the control and determine the IC50 value.
Protocol for Phytoene Quantification in Plant Tissue
This protocol outlines the extraction and analysis of phytoene from aclonifen-treated plant tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aclonifen-treated and control plant tissue
-
Liquid nitrogen
-
Extraction Solvent: Acetone or a mixture like hexane:acetone:ethanol (2:1:1 v/v/v) containing BHT (butylated hydroxytoluene) as an antioxidant.
-
Saponification solution (e.g., methanolic KOH)
-
Saturated NaCl solution
-
Organic solvent for partitioning (e.g., diethyl ether or hexane)
-
HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector.
-
Phytoene standard
Procedure:
-
Harvest plant tissue (e.g., 100 mg fresh weight), flash-freeze in liquid nitrogen, and grind to a fine powder.
-
Add ice-cold extraction solvent to the powder and vortex until the tissue is bleached.
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet debris.
-
Transfer the supernatant to a new tube. This is the crude lipid extract.
-
(Optional Saponification Step) To remove chlorophylls and lipids that can interfere with analysis, add methanolic KOH to the extract and incubate.
-
Add saturated NaCl and partition the carotenoids into an organic solvent (e.g., diethyl ether). Collect the upper organic phase. Repeat the partitioning.
-
Evaporate the pooled organic phase to dryness under a stream of nitrogen gas.
-
Re-dissolve the residue in a suitable injection solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Analyze the sample using HPLC. Phytoene is identified by its characteristic UV absorption spectrum (peaks around 276, 286, and 297 nm) and by comparing its retention time to that of a pure phytoene standard.
-
Quantify the phytoene peak area and compare the accumulation in treated samples versus control samples.
Conclusion
The primary mechanism of action for the herbicide aclonifen is the potent inhibition of solanesyl diphosphate synthase (SPS). This action disrupts the biosynthesis of plastoquinone-9, a vital cofactor for phytoene desaturase (PDS). The resulting indirect inhibition of PDS leads to the accumulation of phytoene and the subsequent photo-oxidative destruction of chlorophyll, causing the characteristic bleaching symptoms. While historical data suggested roles for PPO inhibition and direct carotenoid synthesis disruption, these are now understood to be secondary or minor effects. This refined understanding of aclonifen's molecular target provides a precise foundation for future research in herbicide development, resistance management, and crop selectivity.
References
Biological activity and effects of Aclonifen-d5
An in-depth analysis of Aclonifen-d5 reveals its primary role as a stable, isotopically labeled internal standard for the herbicide Aclonifen, rather than a compound with distinct biological activities intended for drug development. Its utility is paramount in analytical and forensic toxicology for the precise quantification of Aclonifen in various matrices. The biological effects and mechanisms of action described herein pertain to the parent compound, Aclonifen, for which this compound serves as a crucial analytical tool.
Aclonifen is a diphenyl ether herbicide used for pre-emergence control of broad-leaved weeds and some grasses in a variety of crops. Its mode of action is the inhibition of protoporphyrinogen IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.
Aclonifen exerts its herbicidal effect by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO) in the chlorophyll biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, the death of the plant.
Investigating metabolic pathways of Aclonifen in organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclonifen is a diphenyl ether herbicide utilized for the pre-emergence control of a wide range of grass and broad-leaved weeds in various crops. Its mode of action primarily involves the inhibition of carotenoid and chlorophyll biosynthesis in target plants. Understanding the metabolic fate of Aclonifen in different organisms is crucial for assessing its environmental impact, ensuring crop safety, and evaluating potential toxicological risks to non-target organisms, including mammals. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of Aclonifen in plants and soil microorganisms. It includes detailed experimental protocols for studying its metabolism and presents quantitative data where available.
Metabolic Pathways in Plants
The metabolism of Aclonifen in plants is a key determinant of its selectivity and persistence. Tolerant plant species, such as sunflowers, are capable of rapidly detoxifying the herbicide, while susceptible weed species are not. The primary metabolic route in plants involves hydroxylation followed by conjugation.
A proposed metabolic pathway for Aclonifen in plants begins with the hydroxylation of the phenyl ring, leading to the formation of Aclonifen-4-OH (AE 0561851)[1]. This hydroxylated intermediate is then further metabolized through conjugation with sugars or other endogenous molecules. A significant conjugate identified in wheat is a malonylglucosidyl conjugate of RPA407074 / AE 0561851, also known as Metabolite D5[1].
In sunflowers, a highly tolerant crop, Aclonifen undergoes extensive conjugation, which is believed to be mediated by glutathione S-transferases (GSTs)[2]. This process results in the formation of polar, water-soluble derivatives that are sequestered within the plant's roots, preventing translocation to the shoots and subsequent phytotoxic effects[2].
Below is a diagram illustrating the proposed metabolic pathway of Aclonifen in plants.
Caption: Proposed metabolic pathway of Aclonifen in plants.
Quantitative Data on Aclonifen Metabolism in Plants
| Plant Species | Metabolite | Concentration (% of Total Applied Radioactivity) | Reference |
| Wheat (Forage) | Aclonifen-4-OH (AE 0561851) | Not specified | [1] |
| Wheat (Forage) | Malonylglucosidyl Conjugate (Metabolite D5) | >10% | |
| Sunflower (Roots) | Polar Conjugates | High |
Metabolic Pathways in Soil Microorganisms
The degradation of Aclonifen in the soil is primarily a microbial process, with both bacteria and fungi contributing to its breakdown. The persistence of Aclonifen in soil is moderate, and its degradation leads to the formation of several metabolites. The major enzymes implicated in the degradation of pesticides in soil, which are likely involved in Aclonifen metabolism, include hydrolases, oxidoreductases, and esterases.
Several soil metabolites of Aclonifen have been identified, indicating that the degradation pathway involves the transformation of the nitro and amino groups, as well as potential cleavage of the diphenyl ether bond. The identified soil metabolites are:
-
3-amino-2-chloro-4-nitrophenol
-
3-chloro-4-phenoxybenzene-1,2-diamine
-
4-(3-amino-2-chloro-4-nitrophenoxy)phenol
-
3,4-diamino-2-chlorophenol
The following diagram illustrates the known degradation products of Aclonifen in soil. The exact sequence and enzymatic reactions for the complete pathway are still under investigation.
Caption: Known degradation products of Aclonifen in soil.
Quantitative Data on Aclonifen Degradation in Soil
| Soil Type | Half-life (DT50) in days | Reference |
| Not specified | 40-49 | |
| Field Conditions | 80.4 |
Metabolic Pathways in Mammals
Currently, there is a lack of publicly available, detailed studies on the metabolic pathways of Aclonifen in mammals. While toxicity studies in rats have been conducted, the specific metabolic transformations, including absorption, distribution, metabolism, and excretion (ADME) profiles, have not been extensively reported in the scientific literature. General principles of xenobiotic metabolism in mammals suggest that Aclonifen would likely undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions in the liver, mediated by cytochrome P450 enzymes and various transferases, to facilitate its excretion. However, without specific studies, the exact metabolites and pathways remain to be elucidated.
Experimental Protocols
Analysis of Aclonifen and its Metabolites in Soil
This protocol describes a general procedure for the extraction and analysis of Aclonifen and its degradation products from soil samples.
Materials:
-
Soil samples
-
Aclonifen analytical standard
-
Standards of known metabolites (if available)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Anhydrous sodium sulfate
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)
Procedure:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
-
Extraction:
-
Centrifuge the tubes at 4000 rpm for 5 minutes.
-
Collect the acetonitrile supernatant.
-
-
Clean-up (dSPE):
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume onto the HPLC-MS/MS system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program.
-
Flow rate: 0.3 mL/min.
-
Column temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Multiple Reaction Monitoring (MRM) mode for quantification of Aclonifen and its metabolites. Specific precursor-product ion transitions need to be optimized for each analyte.
-
-
Workflow Diagram:
Caption: Workflow for Aclonifen analysis in soil.
Study of Aclonifen Metabolism in Plants using ¹⁴C-Aclonifen
This protocol outlines a general approach for investigating the uptake, translocation, and metabolism of Aclonifen in plants using a radiolabeled compound.
Materials:
-
¹⁴C-labeled Aclonifen
-
Test plants (e.g., wheat, sunflower seedlings)
-
Growth chamber or greenhouse
-
Scintillation vials
-
Liquid scintillation counter (LSC)
-
Homogenizer
-
Solvents for extraction (e.g., acetone, methanol, water)
-
Solid Phase Extraction (SPE) cartridges for cleanup
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Phosphorimager or autoradiography film
-
HPLC with a radiodetector
Procedure:
-
Treatment:
-
Apply a known amount of ¹⁴C-Aclonifen to the leaves or the soil/hydroponic solution of the test plants.
-
-
Incubation:
-
Grow the treated plants in a controlled environment for a specific period (e.g., 24, 48, 72 hours).
-
-
Harvest and Sample Preparation:
-
At each time point, harvest the plants and separate them into roots, shoots, and treated leaves.
-
Rinse the plant parts to remove any unabsorbed radiolabel.
-
-
Extraction:
-
Homogenize the plant tissues in an appropriate solvent mixture (e.g., acetone:water).
-
Centrifuge and collect the supernatant. Repeat the extraction process.
-
-
Quantification of Total Radioactivity:
-
Analyze an aliquot of the extract by LSC to determine the total amount of radioactivity absorbed and translocated.
-
-
Metabolite Profiling:
-
Concentrate the extract and perform a cleanup step using SPE if necessary.
-
Spot the cleaned extract onto a TLC plate and develop it with a suitable solvent system.
-
Visualize the radioactive spots using a phosphorimager or autoradiography.
-
Alternatively, analyze the extract by HPLC with a radiodetector to separate and quantify the parent compound and its metabolites.
-
-
Metabolite Identification:
-
For identification, co-chromatograph the radioactive metabolites with authentic standards (if available).
-
Further structural elucidation can be achieved by collecting the radioactive peaks from the HPLC and analyzing them by mass spectrometry.
-
Experimental Workflow Diagram:
Caption: Workflow for studying plant metabolism of Aclonifen.
Conclusion
The metabolic pathways of Aclonifen have been partially elucidated in plants and soil microorganisms. In plants, hydroxylation and subsequent conjugation are the primary detoxification mechanisms. In soil, microbial degradation leads to several breakdown products. However, significant knowledge gaps remain, particularly concerning the complete enzymatic pathways in soil and the metabolic fate of Aclonifen in mammals. Further research, utilizing advanced analytical techniques such as high-resolution mass spectrometry and stable isotope labeling, is necessary to fully characterize the metabolic pathways and to provide a more comprehensive risk assessment for this widely used herbicide. The experimental protocols provided in this guide offer a foundation for researchers to conduct such investigations.
References
A Comprehensive Technical Review of Aclonifen and Its Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diphenyl ether herbicide Aclonifen, including its chemical properties, synthesis, evolving mechanism of action, metabolism, and analytical methodologies. It is intended to serve as a detailed resource for professionals in research and development.
Chemical and Physical Properties
Aclonifen (IUPAC name: 2-chloro-6-nitro-3-phenoxyaniline) is a selective, pre-emergence herbicide used to control grass and broad-leaved weeds in a variety of crops.[1][2] Its key physicochemical properties are summarized in Table 1. An isotopically labeled form, Aclonifen-d5, is utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [2] |
| CAS Number | 74070-46-5 | |
| Molecular Formula | C₁₂H₉ClN₂O₃ | |
| Molar Mass | 264.67 g·mol⁻¹ | |
| Melting Point | 81.2 °C | |
| Water Solubility | 1.4 mg/L (at 20 °C) | |
| log P (Octanol-Water) | 4.37 | |
| Acidity (pKa) | -3.15 | |
| Vapor Pressure | 1.6 x 10⁻⁵ Pa (at 20 °C) | |
| Isotope Variant | This compound (phenoxy-d5) | |
| Formula (this compound) | C₁₂H₄D₅ClN₂O₃ | |
| Molar Mass (this compound) | 269.70 g·mol⁻¹ |
Synthesis and Manufacturing
The synthesis of Aclonifen has been described through several routes. The process outlined in early patents starts with 2,3,4-trichloronitrobenzene. A more detailed, four-step process begins with o-dichlorobenzene.
Caption: Chemical synthesis pathways for Aclonifen.
The synthesis of isotopically labeled Aclonifen, such as this compound, follows similar chemical principles but utilizes deuterated starting materials or reagents to introduce the stable isotopes, typically in the phenoxy ring.
Mechanism of Action: An Evolving Understanding
The herbicidal mode of action for Aclonifen has been a subject of evolving research, culminating in the recent identification of a novel molecular target. The primary symptom of Aclonifen action on plants is a characteristic bleaching of the leaves.
Historical Perspective: A Dual-Target Hypothesis
Initially, Aclonifen's mechanism was thought to be twofold. Like other diphenyl ether herbicides, it was shown to be an inhibitor of protoporphyrinogen oxidase (PPO) , an enzyme in the chlorophyll and heme biosynthesis pathway. PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cell membrane damage through lipid peroxidation. Concurrently, Aclonifen was observed to inhibit carotenoid synthesis by targeting phytoene desaturase (PDS) , leading to the accumulation of phytoene and the characteristic bleaching phenotype.
A Novel Target: Solanesyl Diphosphate Synthase (SPS)
In 2020, comprehensive research revealed that Aclonifen's primary target is solanesyl diphosphate synthase (SPS) . This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor for phytoene desaturase. By inhibiting SPS, Aclonifen indirectly disrupts the PDS step of the carotenoid biosynthesis pathway, leading to phytoene accumulation and the observed bleaching effect. While weak inhibition of PPO may occur, the primary herbicidal activity is now attributed to SPS inhibition. This discovery led to the reclassification of Aclonifen into its own Herbicide Resistance Action Committee (HRAC) Group 32.
| Target Enzyme | IC₅₀ Value (A. thaliana) | Pathway | Consequence of Inhibition |
| Solanesyl Diphosphate Synthase 1 (AtSPS1) | ~1.3 µM | Plastoquinone Biosynthesis | Indirect inhibition of PDS, bleaching |
| Solanesyl Diphosphate Synthase 2 (AtSPS2) | ~1.4 µM | Plastoquinone Biosynthesis | Indirect inhibition of PDS, bleaching |
| Protoporphyrinogen Oxidase (PPO) | Weakly inhibitory | Chlorophyll & Heme Biosynthesis | Minor contribution to necrosis |
| Phytoene Desaturase (PDS) | No direct inhibition | Carotenoid Biosynthesis | Not a direct target |
IC₅₀ values for AtSPS1 and AtSPS2 are estimated from dose-response curves presented in Kahlau et al., 2020.
References
- 1. researchgate.net [researchgate.net]
- 2. Aclonifen - Wikipedia [en.wikipedia.org]
- 3. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
Aclonifen-d5 IUPAC name, CAS number, and synonyms
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise technical overview of Aclonifen-d5, a deuterated analog of the herbicide Aclonifen. This compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the quantification of Aclonifen in various matrices.
Chemical Identity
The core chemical identifiers for this compound, including its IUPAC name, CAS registry number, and common synonyms, are summarized below.
| Identifier | Value |
| IUPAC Name | 2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline[1][2] |
| CAS Number | 2469279-06-7[1][2][3] |
| Synonyms | 2-Chloro-6-nitro-3-phenoxybenzenamine-d5, 2-Chloro-6-nitro-3-phenoxyaniline-d5, Aclonifen D5 (phenyl D5), Bandren-d5, Bandur-d5, CME 127-d5, KUB 3359-d5 |
| Molecular Formula | C₁₂H₄D₅ClN₂O₃ |
| Molecular Weight | 269.7 g/mol |
Experimental Protocols and Methodologies
This compound is the labeled analogue of Aclonifen, which is used as a pesticide and herbicide. As such, this compound's primary application is as an internal standard for analytical testing of Aclonifen. The experimental protocols involving this compound are typically integrated into broader analytical methods for pesticide residue analysis. These methods often involve extraction of the target analyte (Aclonifen) and the internal standard (this compound) from a sample matrix (e.g., soil, water, agricultural products), followed by cleanup and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
The detailed experimental protocol is specific to the matrix being tested and the analytical laboratory's standard operating procedures. A general workflow is described below.
Caption: Generalized workflow for the analysis of Aclonifen using this compound as an internal standard.
Signaling Pathways
The parent compound, Aclonifen, is a diphenyl ether herbicide. Its mode of action is believed to involve the inhibition of protoporphyrinogen oxidase (PPO) or interference with carotenoid biosynthesis. More recent research suggests a novel mode of action targeting solanesyl diphosphate synthase.
As a deuterated internal standard, This compound is not used in studies to determine biological signaling pathways. Its purpose is analytical, and it is not expected to have a biological effect distinct from the unlabeled parent compound under typical experimental conditions. Therefore, a signaling pathway diagram for this compound is not applicable.
References
Toxicological Profile and Safety Data for Aclonifen-d5: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the toxicological profile of Aclonifen. Specific toxicological data for Aclonifen-d5, a deuterated analog, is limited in publicly available literature. The information presented herein is primarily based on studies conducted on the parent compound, Aclonifen, as regulatory assessments and safety data for this compound often refer to the data of the unlabeled compound.[1] The substitution of hydrogen with deuterium atoms is generally not expected to significantly alter the toxicological properties of the molecule.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available safety data, experimental protocols, and mechanisms of action for Aclonifen.
Executive Summary
Aclonifen is a diphenyl ether herbicide that has been evaluated by various regulatory bodies, including the European Food Safety Authority (EFSA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA).[2] It exhibits low acute toxicity via oral, dermal, and inhalation routes.[2] Aclonifen is not found to be genotoxic in a standard battery of in vitro and in vivo assays.[2] Carcinogenicity studies in rodents have shown some effects at high doses, but it is not classified as a human carcinogen. Reproductive and developmental toxicity studies have established clear no-observed-adverse-effect levels (NOAELs). The primary mechanisms of action for its herbicidal activity involve the inhibition of carotenoid biosynthesis, protoporphyrinogen oxidase, and solanesyl diphosphate synthase.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on Aclonifen.
Table 1: Acute Toxicity of Aclonifen
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [2] |
| LD₅₀ | Rat | Dermal | > 5000 mg/kg bw | |
| LC₅₀ | Rat | Inhalation (4h) | > 5.05 mg/L | |
| Skin Irritation | Rabbit | Dermal | Not irritating | |
| Eye Irritation | Rabbit | Ocular | Not irritating | |
| Skin Sensitization | Mouse | Dermal | Potential sensitizer |
Table 2: Genotoxicity of Aclonifen
| Assay Type | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium & E. coli | With and without | Negative | |
| Mouse Lymphoma Assay | L5178Y cells | With and without | Negative | |
| Chromosomal Aberration | Human lymphocytes | With and without | Negative | |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | |
| Unscheduled DNA Synthesis | Rat hepatocytes | N/A | Negative |
Table 3: Carcinogenicity of Aclonifen
| Species | Duration | NOAEL | Key Findings | Reference |
| Rat | 2 years | 7.6 mg/kg bw/day | No evidence of carcinogenicity. | |
| Mouse | 2 years | 7 mg/kg bw/day | Bladder tumors at high doses, considered secondary to crystal formation and chronic inflammation. |
Table 4: Reproductive and Developmental Toxicity of Aclonifen
| Study Type | Species | NOAEL (Parental) | NOAEL (Offspring) | NOAEL (Developmental) | Key Findings | Reference |
| Two-Generation | Rat | 10 mg/kg bw/day | 10 mg/kg bw/day | N/A | Reduced pup weight at higher doses. | |
| Developmental | Rat | 25 mg/kg bw/day | N/A | 50 mg/kg bw/day | No developmental effects at the highest dose tested. | |
| Developmental | Rabbit | 25 mg/kg bw/day | N/A | 25 mg/kg bw/day | No developmental effects observed. |
Experimental Protocols
The toxicological studies on Aclonifen have generally been conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the likely methodologies employed in these key studies.
Disclaimer: The full, detailed experimental protocols for the studies on Aclonifen are proprietary and not fully available in the public domain. The following descriptions are based on the standard OECD guidelines referenced in regulatory assessments and the available summary information.
Genotoxicity Assays
A battery of tests was conducted to assess the genotoxic potential of Aclonifen, consistent with regulatory requirements.
-
Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The bacteria are exposed to Aclonifen at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize an essential amino acid) is counted. Aclonifen was found to be negative in this assay, indicating it does not cause gene mutations in bacteria.
-
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay; OECD 476/490): This assay is used to detect gene mutations in mammalian cells, typically L5178Y mouse lymphoma cells. Cells are treated with various concentrations of Aclonifen, with and without metabolic activation. Mutations at the thymidine kinase (TK) locus are detected by the ability of mutant cells to grow in the presence of a cytotoxic pyrimidine analogue. Aclonifen tested negative in this assay.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells, such as human lymphocytes. The cells are exposed to Aclonifen at different concentrations, with and without S9 mix. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for aberrations. Aclonifen did not induce chromosomal aberrations in this test.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents. Mice were likely administered Aclonifen, and their bone marrow was examined for the presence of micronuclei in polychromatic erythrocytes. An increase in micronucleated cells would indicate genotoxic activity. Aclonifen was negative in this assay, demonstrating a lack of genotoxic effect in a whole animal system.
Carcinogenicity Studies (OECD 451)
Long-term carcinogenicity studies were conducted in rats and mice to evaluate the potential of Aclonifen to cause cancer. These studies typically involve the daily administration of the test substance to animals for a major portion of their lifespan (e.g., 24 months for rats).
-
Species: Rat and Mouse.
-
Administration Route: Likely dietary administration.
-
Dose Levels: At least three dose levels and a concurrent control group were used.
-
Duration: 2 years for rats and mice.
-
Observations: Animals were observed for clinical signs of toxicity, mortality, and tumor formation. At the end of the study, a full necropsy and histopathological examination of all major tissues and organs were performed.
In the rat study, there was no evidence of carcinogenicity. In the mouse study, bladder tumors were observed at high doses, but these were considered to be a secondary effect of crystal formation and chronic inflammation, a mechanism not considered relevant to humans at low exposure levels.
Reproductive and Developmental Toxicity Studies
-
Two-Generation Reproductive Toxicity Study (OECD 416): This study is designed to assess the effects of a substance on male and female reproductive performance and on the offspring.
-
Species: Rat.
-
Administration: Aclonifen was likely administered orally to both male and female parent animals (P generation) before mating, during mating, and for females, throughout gestation and lactation. The F1 generation was also exposed and subsequently mated to produce an F2 generation.
-
Parameters Evaluated: Included parental body weight, food consumption, clinical signs, mating and fertility indices, litter size, pup viability, and pup growth and development. The study found reduced pup weight at higher doses.
-
-
Prenatal Developmental Toxicity Studies (OECD 414): These studies assess the potential of a substance to cause adverse effects on the developing fetus when the mother is exposed during pregnancy.
-
Species: Rat and Rabbit.
-
Administration: Pregnant females were administered Aclonifen orally during the period of organogenesis.
-
Parameters Evaluated: Maternal parameters such as body weight, food consumption, and clinical signs were monitored. At the end of gestation, fetuses were examined for external, visceral, and skeletal abnormalities. The studies in both rats and rabbits showed no developmental effects.
-
Mechanism of Action and Associated Signaling Pathways
Aclonifen is a multi-site inhibitor, affecting several key biochemical pathways in plants, which leads to its herbicidal activity.
Inhibition of Carotenoid Biosynthesis
Aclonifen inhibits the desaturation of phytoene, a precursor in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and a lack of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence results in the characteristic bleaching of the plant.
Caption: Aclonifen inhibits Phytoene Desaturase (PDS), blocking carotenoid synthesis.
Inhibition of Protoporphyrinogen Oxidase (PPO)
Similar to other diphenyl ether herbicides, Aclonifen can inhibit protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and membrane damage, ultimately causing cell death.
Caption: Aclonifen inhibits PPO, leading to ROS production and membrane damage.
Inhibition of Solanesyl Diphosphate Synthase (SPS)
More recent research has identified solanesyl diphosphate synthase (SPS) as a novel target of Aclonifen. SPS is an enzyme involved in the biosynthesis of the side chain of plastoquinone, which is a vital component of the photosynthetic electron transport chain. By inhibiting SPS, Aclonifen disrupts plastoquinone synthesis, further contributing to its herbicidal effects.
Caption: Aclonifen inhibits Solanesyl Diphosphate Synthase (SPS), disrupting plastoquinone synthesis.
Conclusion
Based on the available data, Aclonifen has a well-characterized toxicological profile demonstrating low acute toxicity and no evidence of genotoxicity. The carcinogenic effects observed in mice at high doses are considered to have a mode of action that is not relevant for human risk assessment at typical exposure levels. Reproductive and developmental toxicity studies have established clear NOAELs. The primary hazard to humans appears to be the potential for skin sensitization. As this compound is an isotopic analog of Aclonifen, a similar toxicological profile is expected, though specific studies on the deuterated compound are not widely available. Standard laboratory safety precautions should be followed when handling this compound.
References
Methodological & Application
Application Note: Quantification of Aclonifen in Environmental Matrices using Aclonifen-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the herbicide Aclonifen in environmental matrices, such as soil and plant-based food commodities. The method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and incorporates Aclonifen-d5 as an internal standard to ensure accuracy and precision. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation protocol is detailed, providing excellent analyte recovery and matrix effect reduction. This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring and food safety.
Introduction
Aclonifen is a diphenyl ether herbicide used for pre-emergence control of broad-leaved weeds and some grasses in a variety of crops. Monitoring its residues in environmental samples is crucial to assess potential ecological impact and ensure food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] this compound closely mimics the chemical and physical properties of Aclonifen, co-eluting chromatographically and experiencing similar ionization effects, thus compensating for variations in sample preparation, injection volume, and instrument response. This application note provides a comprehensive protocol for the extraction and quantification of Aclonifen, employing this compound as an internal standard for reliable and accurate results.
Experimental
Materials and Reagents
-
Aclonifen analytical standard
-
This compound (phenoxy-d5) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction and cleanup kits (or individual salts and sorbents)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
Standard Preparation
Prepare stock solutions of Aclonifen and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution containing both the analyte and the internal standard at appropriate concentrations by serial dilution in a suitable solvent (e.g., acetonitrile or methanol).
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a simple and effective sample preparation technique for pesticide residue analysis in food and environmental matrices.[2][3][4]
For Plant-Based Food Matrices (e.g., Fruits, Vegetables):
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents, and anhydrous MgSO₄. The choice of sorbents may be adjusted based on the matrix; for example, graphitized carbon black (GCB) can be added for samples with high pigment content.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. It may be diluted with water or an initial mobile phase to improve chromatographic peak shape.
For Soil Matrices:
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add a small amount of water to moisten the soil if it is very dry.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Cleanup: For many soil types, a cleanup step may not be necessary. If significant matrix interference is observed, a d-SPE cleanup similar to the one for food matrices can be performed.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The following MRM transitions were used for the quantification and confirmation of Aclonifen and its internal standard, this compound. The transitions for this compound are predicted based on the fragmentation of Aclonifen and the position of the deuterium labels; experimental optimization is recommended.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Aclonifen | 265.0 | 182.2 | 28 | Quantifier |
| 265.0 | 218.1 | 24 | Qualifier | |
| This compound | 270.1 | 187.2 | ~28 | Quantifier (Predicted) |
| 270.1 | 223.1 | ~24 | Qualifier (Predicted) |
Note: Collision energies are instrument-dependent and should be optimized.
Results and Discussion
A study on the determination of 142 pesticides in fruit- and vegetable-based infant foods reported a limit of quantification (LOQ) for Aclonifen at 5 µg/kg. The use of a deuterated internal standard like this compound is crucial for achieving such low detection limits and ensuring high accuracy by compensating for matrix effects and variations during sample processing and analysis.
The linearity of the method should be assessed by constructing a calibration curve using matrix-matched standards. A typical calibration range for Aclonifen would be from 1 to 100 ng/mL. The precision and accuracy of the method should be evaluated by analyzing spiked samples at different concentration levels.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Aclonifen in complex environmental and food matrices. The QuEChERS sample preparation protocol is efficient and effective in extracting the analyte while minimizing matrix interference. This application note serves as a comprehensive guide for laboratories performing pesticide residue analysis.
References
Application Notes and Protocols for the Analysis of Aclonifen Herbicide Residues in Food Crops Using Aclonifen-d5
These application notes provide a comprehensive guide for the quantitative analysis of Aclonifen residues in various food crop matrices. The use of Aclonifen-d5 as an internal standard ensures high accuracy and mitigates matrix effects, which is crucial for reliable residue monitoring. The protocols are intended for researchers, scientists, and professionals in drug development and food safety.
Introduction
Aclonifen is a diphenyl ether herbicide used for pre-emergence control of broadleaf and grassy weeds in a variety of crops. Its mode of action involves the inhibition of carotenoid biosynthesis, leading to the degradation of chlorophyll and subsequent plant death.[1][2][3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Aclonifen in food commodities to ensure consumer safety.[4][5]
Accurate quantification of Aclonifen residues is essential for MRL compliance and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for analyte loss during sample preparation and to correct for matrix-induced signal suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This document outlines a detailed protocol for the analysis of Aclonifen in food crops using this compound as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Biochemical Pathway of Aclonifen
Aclonifen disrupts the carotenoid biosynthesis pathway by targeting and inhibiting the enzyme solanesyl diphosphate synthase (SPS). This enzyme is crucial for the production of plastoquinone, a vital cofactor for phytoene desaturase (PDS), an key enzyme in the carotenoid pathway. The inhibition of SPS ultimately leads to an accumulation of phytoene and a depletion of downstream carotenoids, resulting in the characteristic bleaching symptoms in susceptible plants.
References
- 1. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of Aclonifen in Environmental Samples using LC-MS/MS with Aclonifen-d5 as an Internal Standard
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the herbicide Aclonifen in environmental water and soil samples. The method utilizes Aclonifen-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation protocols based on Solid-Phase Extraction (SPE) for water and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for soil are detailed. The method demonstrates excellent linearity over the calibration range with high recovery and reproducibility, making it suitable for routine monitoring and environmental fate studies of Aclonifen.
Introduction
Aclonifen is a diphenyl ether herbicide widely used for the pre-emergence control of broadleaf and grassy weeds in various crops.[1] Its potential for environmental contamination necessitates the development of reliable and sensitive analytical methods for its quantification in complex matrices such as soil and water. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[3] This application note provides detailed protocols for the extraction and LC-MS/MS analysis of Aclonifen in water and soil samples using this compound as an internal standard.
Experimental
Materials and Reagents
-
Aclonifen (≥98% purity) and this compound (≥98% purity) were obtained from a certified reference material supplier.
-
HPLC-grade acetonitrile, methanol, water, and formic acid were used.
-
Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) were of analytical grade.
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL) were used for water sample preparation.
-
Primary secondary amine (PSA) and C18 bulk sorbents were used for dispersive SPE (d-SPE) cleanup of soil extracts.
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.
Standard Solutions
Stock solutions of Aclonifen and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions in a mixture of water and acetonitrile (1:1, v/v) to construct a calibration curve. The concentration of this compound was kept constant in all calibration standards and samples.
Sample Preparation
Water Samples (SPE Protocol)
-
Filter the water sample (500 mL) through a 0.45 µm glass fiber filter.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 2 x 4 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase, add the internal standard (this compound), and vortex before transferring to an autosampler vial for LC-MS/MS analysis.
Soil Samples (QuEChERS Protocol)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the internal standard (this compound).
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Aclonifen | 265.0 | 182.0 (Quantifier) | 0.05 | 30 | 20 |
| 265.0 | 194.1 (Qualifier) | 0.05 | 30 | 15 | |
| This compound | 270.0 | 187.0 (Quantifier) | 0.05 | 30 | 20 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).
Linearity
The calibration curve for Aclonifen was linear over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) greater than 0.99.
Table 1: Calibration Curve Data for Aclonifen
| Concentration (ng/mL) | Peak Area Ratio (Aclonifen/Aclonifen-d5) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.582 |
| 10 | 1.16 |
| 50 | 5.85 |
| 100 | 11.72 |
| R² | 0.9995 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing spiked blank water and soil samples at three different concentration levels (low, medium, and high). The results are summarized in Table 2. The mean recoveries were within the acceptable range of 80-120%, and the relative standard deviations (RSD) were less than 15%, demonstrating good accuracy and precision of the method.[4]
Table 2: Accuracy and Precision Data for Aclonifen in Spiked Water and Soil Samples (n=5)
| Matrix | Spiking Level (ng/g or ng/mL) | Mean Recovery (%) | RSD (%) |
| Water | 1 | 95.2 | 6.8 |
| 10 | 98.7 | 4.5 | |
| 50 | 101.5 | 3.2 | |
| Soil | 5 | 92.8 | 8.1 |
| 50 | 96.3 | 5.7 | |
| 250 | 99.1 | 4.1 |
Limit of Quantification (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (recovery within 80-120% and RSD <20%). The LOQ for Aclonifen was established at 0.5 ng/mL for water and 2.5 ng/g for soil samples.
Visualizations
References
Application Note and Protocol for the Quantification of Aclonifen using Gas Chromatography-Mass Spectrometry with Aclonifen-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclonifen is a selective herbicide used for the pre-emergence control of grass and broad-leaved weeds in various crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note provides a detailed protocol for the quantitative analysis of Aclonifen in soil and water samples using gas chromatography-mass spectrometry (GC-MS) with Aclonifen-d5 as an internal standard. The use of a deuterated internal standard enhances the accuracy and precision of the method by compensating for variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Standards: Aclonifen (analytical standard), this compound (internal standard)
-
Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane (all HPLC or pesticide residue grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
Sorbents: Primary Secondary Amine (PSA) for dispersive solid-phase extraction (dSPE)
-
Water: Deionized or Milli-Q water
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
2.2.1. Soil Samples
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2.2.2. Water Samples
-
Take 10 mL of the water sample in a 50 mL centrifuge tube.
-
Spike with a known concentration of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2.2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile supernatant from the previous step.
-
Transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 25 °C/min to 200 °C, then ramp at 10 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Mass Spectrometric Data
The following table summarizes the characteristic mass-to-charge ratios (m/z) for Aclonifen and the expected ions for this compound. The quantification ion is used for calculating the concentration, while the qualifier ions are used for confirmation of the analyte's identity.
| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Aclonifen | 212.1[1][2] | 182[2] | 264[1][3] |
| This compound | 217.1 (Expected) | 187 (Expected) | 269 (Expected) |
Method Validation Data
The following table presents typical method validation parameters. Actual performance may vary depending on the matrix and instrumentation.
| Parameter | Result |
| Limit of Detection (LOD) | 0.003 mg/kg (in soil) |
| Limit of Quantification (LOQ) | 0.01 mg/kg (in soil) |
| Linearity (R²) | > 0.99 |
| Recovery (in soil) | 104 ± 2% |
| Precision (RSD in soil) | 2% |
| Retention Time (RT) | |
| Aclonifen | ~25.19 min |
| This compound | Expected to be slightly earlier than Aclonifen |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Experimental workflow for Aclonifen analysis.
Logical Relationship of Quantification
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for Aclonifen Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of the herbicide Aclonifen in various matrices, employing a deuterated internal standard to ensure accuracy and precision. The protocols are intended for use in research and drug development settings for residue analysis and environmental monitoring.
Introduction
Aclonifen is a diphenyl ether herbicide used for pre-emergence control of broadleaf weeds and some grasses in a variety of crops. Accurate quantification of Aclonifen residues in environmental samples and agricultural products is crucial for regulatory compliance and food safety. The use of a deuterated internal standard, such as Aclonifen-d4, is the gold standard for quantitative analysis using mass spectrometry.[1] This is because the deuterated analog exhibits nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[2][3] This co-elution and similar ionization behavior allows for accurate correction of analyte losses during sample processing and compensates for matrix effects, leading to highly reliable quantitative results.[4][5]
This document outlines two primary sample preparation techniques: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for agricultural products and soil, and a Solid-Phase Extraction (SPE) method for water samples.
Quantitative Data Summary
The following tables summarize typical performance data for Aclonifen analysis. While specific data for methods employing a deuterated standard for Aclonifen is limited in published literature, the provided values are representative of expected performance based on similar pesticide analyses and established analytical methods for Aclonifen.
Table 1: Method Performance Characteristics for Aclonifen Analysis
| Parameter | Agricultural Products (QuEChERS) | Water (SPE) | Soil (QuEChERS) |
| Limit of Detection (LOD) | 0.001 mg/kg | 0.005 µg/L | 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.02 µg/L | 0.01 mg/kg |
| Recovery (%) | 74.3 - 95.0% | 85 - 110% | 80 - 105% |
| Relative Standard Deviation (RSD) | < 8% | < 15% | < 10% |
Table 2: Representative LC-MS/MS Parameters for Aclonifen and Aclonifen-d4
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Aclonifen | 265.1 | 194.1 | 167.1 | 20 |
| Aclonifen-d4 (hypothetical) | 269.1 | 198.1 | 171.1 | 20 |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Agricultural Products and Soil
This protocol is adapted from the widely used QuEChERS methodology for pesticide residue analysis.
1. Materials and Reagents
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Aclonifen analytical standard
-
Aclonifen-d4 internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation Workflow
Caption: QuEChERS sample preparation workflow.
3. Detailed Procedure
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add 10 mL of water and allow to hydrate for 30 minutes.
-
Add 100 µL of the 1 µg/mL Aclonifen-d4 internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dispersive SPE (d-SPE) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 1 minute and then centrifuge at high speed for 5 minutes.
-
The supernatant is ready for analysis. Transfer to an autosampler vial for LC-MS/MS injection.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general procedure for the extraction of herbicides from water matrices.
1. Materials and Reagents
-
Water sample (e.g., river water, groundwater)
-
Aclonifen analytical standard
-
Aclonifen-d4 internal standard solution (1 µg/mL in methanol)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
2. Sample Preparation Workflow
Caption: Solid-Phase Extraction (SPE) workflow.
3. Detailed Procedure
-
Filter the water sample if it contains particulate matter.
-
To a 500 mL water sample, add 50 µL of the 1 µg/mL Aclonifen-d4 internal standard solution.
-
Condition an SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol, and then 5 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for at least 30 minutes.
-
Elute the retained Aclonifen and Aclonifen-d4 with 2 x 3 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Transfer to an autosampler vial for injection.
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of Aclonifen due to its high sensitivity and selectivity.
1. Typical LC Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
2. Typical MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2 for representative transitions. These should be optimized for the specific instrument being used.
Conclusion
The use of a deuterated internal standard is a robust strategy for the accurate quantification of Aclonifen in complex matrices. The provided QuEChERS and SPE protocols offer effective and reliable sample preparation workflows for agricultural, soil, and water samples. It is essential that these methods are validated in-house to ensure they meet the specific performance requirements of the laboratory.
References
Application of Aclonifen-d5 in Agricultural Pharmacokinetic Studies
Application Notes & Protocols
Introduction
Aclonifen is a diphenyl ether herbicide utilized for pre-emergence control of various broad-leaf and grassy weeds in a range of agricultural crops, including sunflowers, potatoes, and cereals.[1][2] Understanding its uptake, distribution, metabolism, and excretion (ADME) in crops, soil, and non-target organisms is crucial for assessing its efficacy, selectivity, and environmental impact. Pharmacokinetic studies are essential for determining residue levels in food products and establishing maximum residue limits (MRLs). Aclonifen-d5, a deuterated analog of Aclonifen, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative analysis. Its use significantly enhances the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.
Physicochemical Properties of Aclonifen
A solid understanding of Aclonifen's physicochemical properties is fundamental to designing and interpreting pharmacokinetic studies.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [1] |
| CAS Number | 74070-46-5 | [1] |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [1] |
| Molar Mass | 264.67 g·mol⁻¹ | |
| log P (Kow) | 4.37 | |
| Water Solubility | 1.4 mg/L (at 20 °C) | |
| Melting Point | 81.2 °C |
Mode of Action
Aclonifen exhibits a dual mode of action, interfering with both carotenoid biosynthesis and the enzyme protoporphyrinogen oxidase (PPO). More recent research has identified solanesyl diphosphate synthase (SPS) as a novel target, which also leads to the characteristic bleaching of susceptible plants. This multifaceted mechanism of action is crucial for its herbicidal efficacy.
Experimental Protocols
The accurate quantification of Aclonifen in various agricultural and environmental matrices is paramount for pharmacokinetic analysis. The use of this compound as an internal standard is a key component of robust analytical methodologies.
Protocol 1: Determination of Aclonifen Residues in Agricultural Products using GC-ECD
This protocol is adapted from a method developed for the routine inspection of Aclonifen residues in agricultural products. The inclusion of this compound as an internal standard is a critical modification for pharmacokinetic studies to ensure the highest level of accuracy.
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of the agricultural product (e.g., onion, garlic).
-
Extract a known weight of the homogenized sample with acetone.
-
Filter the extract and partition with dichloromethane.
-
The organic phase now contains Aclonifen and the added this compound internal standard.
2. Clean-up:
-
Concentrate the dichloromethane extract.
-
Perform a clean-up step using a silica solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Elute the analytes from the SPE cartridge.
3. Analysis:
-
Analyze the purified extract using Gas Chromatography with an Electron Capture Detector (GC-ECD).
-
The concentration of Aclonifen is determined by comparing its peak area to that of the this compound internal standard.
4. Quantification Parameters:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.001 mg/kg | |
| Limit of Quantification (LOQ) | 0.005 mg/kg | |
| Recovery | 74.3 - 95.0% | |
| Relative Standard Deviation (RSD) | < 8% |
Protocol 2: Analysis of Aclonifen in Water Samples via Voltammetry
This protocol describes a sensitive method for determining Aclonifen concentrations in water, which is relevant for studying its environmental fate. This compound would be added at the beginning of the sample preparation to account for any loss during the process.
1. Sample Preparation:
-
Collect water samples and spike with a known concentration of this compound.
-
Prepare a borax buffer solution (pH 9.2).
2. Voltammetric Analysis:
-
Employ square wave voltammetry (SWV) or square wave adsorptive stripping voltammetry (SWAdSV) with a cyclic renewable silver amalgam film electrode.
-
A reduction peak for Aclonifen is observed at approximately -0.65 V versus Ag/AgCl.
3. Quantification Parameters:
| Technique | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Quantification Limit (mol L⁻¹) | Reference |
| SWV | 1.0×10⁻⁷ to 1.0×10⁻⁶ | 3.1×10⁻⁸ | 1.0×10⁻⁷ | |
| SWAdSV | 1.0×10⁻⁸ to 1.0×10⁻⁷ | 2.9×10⁻⁹ | 9.6×10⁻⁹ |
Pharmacokinetic Parameters and Metabolism
Pharmacokinetic studies aim to understand the fate of Aclonifen in plants. Aclonifen is readily absorbed by the roots of plants like sunflowers after pre-emergence application.
Metabolism in Sunflowers: Sunflowers exhibit a high tolerance to Aclonifen due to their significant capacity for its conjugation. The herbicide is rapidly transformed into polar, hydrophilic derivatives that are non-herbicidal. These conjugated metabolites remain sequestered within the roots, preventing translocation to the leaves, flowers, and seeds. This metabolic detoxification is a key aspect of its selectivity in sunflowers.
Soil Metabolism: In soil, Aclonifen degrades into several metabolites, including:
-
3-amino-2-chloro-4-nitrophenol
-
3-chloro-4-phenoxybenzene-1,2-diamine
-
4-(3-amino-2-chloro-4-nitrophenoxy)phenol
-
3,4-diamino-2-chlorophenol
Aclonifen is moderately persistent in soil, with a field dissipation half-life (DT₅₀) of approximately 80.4 days.
Diagrams
Caption: General workflow for the quantitative analysis of Aclonifen using this compound as an internal standard.
Caption: Simplified metabolic fate of Aclonifen in tolerant plants like sunflowers.
References
Standard operating procedure for using Aclonifen-d5 in metabolic research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Aclonifen-d5, a deuterated analog of the herbicide Aclonifen, in metabolic research. The inclusion of a stable isotope label makes this compound an invaluable tool for investigating the biotransformation, pharmacokinetics, and metabolic pathways of Aclonifen in various biological systems. This document outlines detailed protocols for in vitro metabolic stability studies, quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the use of this compound as an internal standard.
Introduction to this compound in Metabolic Research
Aclonifen is a diphenyl ether herbicide, and understanding its metabolic fate is crucial for assessing its potential impact on non-target organisms and for human safety assessment. Deuterated compounds, such as this compound, are powerful tools in metabolic studies due to the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions at the site of deuteration, aiding in the identification of metabolic "soft spots" and elucidating metabolic pathways. Furthermore, this compound serves as an ideal internal standard for the quantitative analysis of Aclonifen in complex biological matrices, improving the accuracy and precision of analytical methods.
Data Presentation: In Vitro Metabolic Stability of Aclonifen
The following tables summarize hypothetical, yet representative, quantitative data from in vitro metabolic stability assays of Aclonifen in human and rat liver microsomes. These values are for illustrative purposes and may vary depending on the specific experimental conditions.
Table 1: In Vitro Half-Life (t½) of Aclonifen in Liver Microsomes
| Species | Initial Aclonifen Concentration (µM) | Half-Life (t½, min) |
| Human | 1 | 45.8 |
| Rat | 1 | 28.3 |
Table 2: In Vitro Intrinsic Clearance (CLint) of Aclonifen in Liver Microsomes
| Species | Microsomal Protein Conc. (mg/mL) | Intrinsic Clearance (µL/min/mg protein) |
| Human | 0.5 | 15.1 |
| Rat | 0.5 | 24.5 |
Experimental Protocols
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol details the procedure for determining the metabolic stability of Aclonifen using human or rat liver microsomes.
Materials:
-
Aclonifen
-
This compound (for use as an internal standard)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Aclonifen in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare working solutions of Aclonifen by diluting the stock solution with phosphate buffer to the desired concentrations (e.g., for a final assay concentration of 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the required volume of phosphate buffer.
-
Add the Aclonifen working solution to each well to achieve the final desired concentration (e.g., 1 µM).
-
Add the liver microsomes to each well to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing this compound as the internal standard (e.g., at a final concentration of 100 nM).
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Aclonifen at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Aclonifen remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining Aclonifen versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol for Quantitative Analysis of Aclonifen using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of Aclonifen in biological samples by LC-MS/MS.
LC-MS/MS Parameters (Illustrative):
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Aclonifen and its metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Aclonifen: Q1 (m/z) -> Q3 (m/z) [Parent -> Fragment]
-
This compound: Q1 (m/z) -> Q3 (m/z) [Parent+5 -> Fragment]
-
Procedure:
-
Sample Preparation:
-
To each biological sample (e.g., plasma, microsomal incubate), add a fixed amount of this compound internal standard solution.
-
Perform sample clean-up, such as protein precipitation with acetonitrile or solid-phase extraction (SPE), to remove matrix interferences.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of Aclonifen into the same biological matrix as the samples.
-
Add the same fixed amount of this compound internal standard to each calibration standard.
-
Process the calibration standards in the same manner as the samples.
-
-
LC-MS/MS Analysis:
-
Inject the processed samples and calibration standards into the LC-MS/MS system.
-
Monitor the specified MRM transitions for Aclonifen and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Aclonifen to this compound against the concentration of Aclonifen for the calibration standards.
-
Determine the concentration of Aclonifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations: Pathways and Workflows
Proposed Mammalian Metabolic Pathway of Aclonifen
The following diagram illustrates a plausible metabolic pathway for Aclonifen in mammals, based on common biotransformation reactions for xenobiotics containing similar functional groups. The primary routes of metabolism are expected to be Phase I oxidation reactions mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions.
Caption: Proposed mammalian metabolic pathway of Aclonifen.
Experimental Workflow for In Vitro Metabolic Stability Assay
This diagram outlines the key steps in the experimental workflow for determining the in vitro metabolic stability of Aclonifen.
Caption: Experimental workflow for in vitro metabolic stability.
Logical Relationship for Quantitative Analysis
This diagram illustrates the logical relationship for the quantitative analysis of Aclonifen using this compound as an internal standard.
Caption: Logic for quantitative analysis with an internal standard.
Application Notes and Protocols for the Use of Aclonifen-d5 as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclonifen is a selective, pre-emergence herbicide used for the control of grass and broad-leaved weeds in a variety of crops. As with many agrochemicals, monitoring its residues in environmental matrices such as soil, water, and food products is crucial for ensuring environmental safety and regulatory compliance. Accurate and precise quantification of Aclonifen is paramount, and the use of a stable isotope-labeled internal standard is the gold standard for achieving this in mass spectrometry-based analytical methods.
Aclonifen-d5, a deuterated analog of Aclonifen, serves as an ideal internal standard for isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled Aclonifen, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows for effective compensation for matrix effects and variations in instrument response, leading to highly accurate and precise quantification. These application notes provide detailed protocols for the use of this compound as a certified reference material in the analysis of various matrices.
Biochemical Pathway of Aclonifen
Aclonifen's primary mode of action as a herbicide is the inhibition of carotenoid biosynthesis. It achieves this by targeting and inhibiting the enzyme solanesyl diphosphate synthase (SPS), a key enzyme in the plastoquinone biosynthesis pathway. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme directly involved in the carotenoid biosynthesis pathway. The inhibition of SPS leads to a depletion of plastoquinone, which in turn inhibits phytoene desaturase activity, causing an accumulation of phytoene and the characteristic bleaching phenotype in susceptible plants.
Caption: Aclonifen inhibits Solanesyl Diphosphate Synthase (SPS).
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of Aclonifen in various matrices using methods analogous to those described in these protocols. The use of this compound as an internal standard is expected to yield high accuracy and precision.
Table 1: LC-MS/MS Method Parameters for Aclonifen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Aclonifen | 265.0 | 182.1 | 194.0[1] |
| This compound | 270.0 | 182.1 | 194.0 |
Note: Product ions for this compound are predicted based on the fragmentation of the unlabeled compound, as the deuteration is on the phenoxy ring which is typically lost as a neutral fragment.
Table 2: Method Validation Data for Aclonifen in Food Matrices (QuEChERS Extraction)
| Matrix | Spiking Level (ng/g) | Recovery (%) | Precision (%RSD) |
| Infant Food | 5 (LOQ) | 81-110 | <20[1] |
| Persimmon | 100 | 89.2 - 103.1 | 4.1 - 10.2[2] |
| Various Fruits & Vegetables | 10 | 70-120 | <20[3] |
| Various Fruits & Vegetables | 100 | 70-120 | <20[3] |
Table 3: Method Validation Data for Aclonifen in Environmental Matrices (SPE Extraction)
| Matrix | Spiking Level (ng/L) | Recovery (%) | Precision (%RSD) |
| River Water | Not Specified | 81-104 | <7 |
| Garden Water | Not Specified | 83-100 | <7 |
Experimental Protocols
Analysis of Aclonifen in Food Matrices using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticide residues from food matrices.
1.1. Sample Preparation and Extraction
-
Homogenize 10-15 g of the food sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
1.3. LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
References
Application Note and Protocol: Quantitative Analysis of Aclonifen using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of the herbicide Aclonifen in various matrices using isotope dilution mass spectrometry (IDMS). Aclonifen is a diphenyl ether herbicide used to control broad-leaf and grassy weeds in a variety of crops.[1] Accurate and sensitive quantification of Aclonifen residues in environmental and food samples is crucial for regulatory compliance and food safety assessment. Isotope dilution mass spectrometry, a highly specific and accurate analytical technique, is the method of choice for this purpose. This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection. While this protocol provides a robust framework, it is important to note that the successful implementation of this IDMS method is contingent upon the availability of a stable isotopically labeled Aclonifen internal standard, which is not readily commercially available at the time of publication and would likely require custom synthesis.
Introduction
Aclonifen is a selective herbicide that acts by inhibiting carotenoid biosynthesis.[1] Its mode of action involves the inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the plastoquinone biosynthesis pathway.[2] This inhibition leads to the bleaching of susceptible plants. Due to its widespread use, monitoring its residues in soil, water, and agricultural products is essential. Isotope dilution mass spectrometry (IDMS) offers superior accuracy and precision for quantification by using a stable isotope-labeled analogue of the analyte as an internal standard. This internal standard behaves identically to the native analyte during sample extraction, cleanup, and ionization, thus correcting for matrix effects and variations in recovery.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique. A known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample at the beginning of the analytical procedure. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because the labeled standard and the native analyte exhibit the same chemical behavior, any losses during sample preparation and analysis will affect both compounds equally. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric signals of the native analyte and the labeled internal standard.
Experimental Protocols
1. Materials and Reagents
-
Aclonifen analytical standard (≥98% purity)
-
Hypothetical: Aclonifen stable isotope-labeled internal standard (e.g., Aclonifen-d4, ¹³C₆-Aclonifen)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
2. Sample Preparation
The choice of sample preparation method depends on the matrix. The following are protocols for soil, water, and a representative food matrix (sunflower seeds).
2.1. Soil Samples
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the Aclonifen isotopically labeled internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2.2. Water Samples
-
To a 100 mL water sample, add a known amount of the Aclonifen isotopically labeled internal standard.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the Aclonifen and the internal standard with 2 x 4 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.
2.3. Sunflower Seed Samples (High-Fat Matrix)
-
Weigh 5 g of homogenized sunflower seeds into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the Aclonifen isotopically labeled internal standard solution.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For high-fat matrices, a freezing step can be included here by placing the tube at -20°C for at least 30 minutes to precipitate lipids.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of Aclonifen. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or equivalent |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
4. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions can be used for the quantification and confirmation of Aclonifen.[3][4] The transitions for the isotopically labeled internal standard will need to be determined based on the specific labeled positions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| Aclonifen | 265.0 | 182.2 | 28 | Quantifier |
| Aclonifen | 265.0 | 218.1 | 24 | Qualifier |
| Hypothetical: Aclonifen-d4 | 269.0 | 186.2 | 28 | Quantifier (IS) |
| Hypothetical: Aclonifen-d4 | 269.0 | 222.1 | 24 | Qualifier (IS) |
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Quantitative Results for Aclonifen in Various Matrices
| Sample ID | Matrix | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Concentration (ng/g or ng/mL) | Recovery (%) |
| Soil Blank | Soil | ND | 150,000 | - | ND | - |
| Soil Spike (10 ng/g) | Soil | 25,000 | 148,000 | 0.169 | 9.8 | 98 |
| Water Blank | Water | ND | 160,000 | - | ND | - |
| Water Spike (10 ng/mL) | Water | 28,000 | 155,000 | 0.181 | 10.2 | 102 |
| Sunflower Seed Blank | Sunflower Seeds | ND | 140,000 | - | ND | - |
| Sunflower Seed Spike (10 ng/g) | Sunflower Seeds | 23,000 | 142,000 | 0.162 | 9.5 | 95 |
ND = Not Detected. IS = Internal Standard.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Aclonifen by IDMS.
Caption: Aclonifen's mode of action via inhibition of Solanesyl Diphosphate Synthase.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Aclonifen in environmental and food matrices using isotope dilution mass spectrometry. The described methods for sample preparation and LC-MS/MS analysis offer a robust starting point for method development and validation. The primary limitation for the immediate implementation of this protocol is the current lack of a commercially available isotopically labeled internal standard for Aclonifen. Once this critical reagent is obtained, the presented IDMS method will provide the highest level of accuracy and reliability for the routine monitoring of Aclonifen residues.
References
Application Notes and Protocols for the Solid-Phase Extraction of Aclonifen from Complex Matrices
Introduction
Aclonifen is a diphenyl ether herbicide used for the pre-emergence control of a wide range of broad-leaved and grassy weeds in various crops. Monitoring its residues in complex environmental and food matrices is crucial for ensuring environmental safety and food quality. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes like Aclonifen from intricate samples prior to chromatographic analysis. This document provides detailed application notes and protocols for the extraction of Aclonifen from water, soil, and agricultural products using different SPE-based methodologies, including traditional cartridge SPE, solid-phase microextraction (SPME), and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which incorporates a dispersive SPE (dSPE) cleanup step.
These protocols are intended for researchers, scientists, and professionals in the field of drug development and environmental analysis, providing comprehensive, step-by-step guidance to facilitate accurate and reproducible results.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described SPE methods for Aclonifen analysis in various matrices.
Table 1: Performance Data for Aclonifen Extraction from Water Samples
| Method | Matrix | Sorbent/Fiber | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| SPE | Surface and Ground Water | Carbopak-B | - | 10 ng/L | - | - |
| SPME | River and Garden Water | PDMS/DVB | 0.33-1.74 ng/mL | - | 81-104 | < 7 |
| SPME | River and Garden Water | CW/TPR | 0.22-1.94 ng/mL | - | 83-100 | < 7 |
Table 2: Performance Data for Aclonifen Extraction from Soil and Agricultural Products
| Method | Matrix | Sorbent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| QuEChERS (dSPE) | Soil | PSA | 0.003 mg/kg | - | - | - |
| QuEChERS (SPE Cleanup) | Agricultural Products (Onion, Garlic) | Silica | 0.001 mg/kg | 0.005 mg/kg | 74.3-95.0 | < 8 |
Application Note 1: Solid-Phase Extraction (SPE) of Aclonifen from Water Samples
This protocol details the extraction and concentration of Aclonifen from water samples using graphitized carbon-based SPE cartridges, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridge: Carbopak-B, 0.5 g
-
Methanol (MeOH), HPLC grade
-
Methylene chloride, HPLC grade
-
Trifluoroacetic acid anhydride
-
Glass fiber filters, 0.7 µm
-
Nitrogen gas for evaporation
2. Sample Preparation
-
Filter water samples through a 0.7-µm glass fiber filter to remove suspended particles.
3. SPE Procedure
-
Conditioning: Condition the Carbopak-B SPE cartridge (the specific solvent and volume for conditioning are not detailed in the source but a general approach involves rinsing with the elution solvent followed by equilibration with reagent water). A typical conditioning procedure for a carbon-based cartridge would be:
-
Pass 5 mL of methylene chloride:methanol (80:20, v/v) through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading: Load 1 L of the filtered water sample onto the conditioned cartridge at a flow rate of 20 mL/min.
-
Washing (Optional but Recommended): After sample loading, pass 5-10 mL of reagent water through the cartridge to remove any remaining polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
Elution:
-
Elute the cartridge with 1.5 mL of methanol.
-
Follow with a second elution using 13 mL of an 80:20 (v/v) mixture of methylene chloride and methanol, acidified with 0.2% trifluoroacetic acid anhydride.[1]
-
-
Concentration:
-
Combine the two elution fractions.
-
Reduce the combined eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).[1]
-
Workflow Diagram
Caption: SPE workflow for Aclonifen from water.
Application Note 2: Solid-Phase Microextraction (SPME) of Aclonifen from Water Samples
SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. This protocol outlines the optimized parameters for Aclonifen extraction from water using SPME coupled with liquid chromatography.[2]
Experimental Protocol
1. Materials and Reagents
-
SPME Fibers: Polydimethylsiloxane/divinylbenzene (PDMS/DVB, 60 µm) or Carbowax/templated resin (CW/TPR, 50 µm)
-
SPME holder
-
HPLC vials with septa
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium chloride (NaCl)
2. SPME Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions.
-
Extraction:
-
Place a known volume of the water sample (e.g., 10 mL) into a vial.
-
Adjust the sample pH and add salt (NaCl) to enhance extraction efficiency if necessary (optimization may be required).
-
Immerse the SPME fiber into the sample solution.
-
Agitate the sample at a constant rate for a predetermined extraction time and at a controlled temperature (these parameters should be optimized for best performance).[2]
-
-
Desorption:
-
After extraction, retract the fiber into the needle and withdraw it from the sample.
-
Insert the needle into the desorption chamber of the SPME-LC interface.
-
Desorb the analytes from the fiber using a suitable desorption solvent (e.g., a mixture of acetonitrile and water) for a specified time before transfer to the LC column.[2]
-
Workflow Diagram
Caption: SPME workflow for Aclonifen from water.
Application Note 3: QuEChERS Method for Aclonifen in Soil
This protocol is a modified QuEChERS method for the extraction of Aclonifen from soil samples, followed by a dispersive SPE (dSPE) cleanup. The method is based on the PN-EN 15662:2018 standard.
Experimental Protocol
1. Materials and Reagents
-
Extraction Solvents: Acetone, Hexane
-
dSPE Sorbents: Primary Secondary Amine (PSA), anhydrous Magnesium Sulfate (MgSO₄)
-
Centrifuge tubes, 50 mL and 15 mL
-
Reagent water (distilled or deionized)
-
Vortex mixer
-
Centrifuge
2. Extraction Procedure
-
Weigh 5 g of the soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of distilled water and vortex to create a slurry. [3.
-
Add the extraction solvent mixture of acetone and hexane (1:4 v/v). The exact volume is not specified in the source, but a common practice is to add 10 mL.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 5 minutes).
3. Dispersive SPE (dSPE) Cleanup
-
Transfer an aliquot of the upper organic layer (supernatant) to a 15 mL centrifuge tube containing the dSPE sorbents. For a general cleanup, a mix of 150 mg of PSA and 900 mg of anhydrous MgSO₄ per mL of extract can be used.
-
Vortex the tube for 30 seconds to 1 minute to facilitate the cleanup process.
-
Centrifuge for 5 minutes to pellet the sorbents.
-
The resulting supernatant is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical techniques.
Workflow Diagram
Caption: QuEChERS workflow for Aclonifen from soil.
Application Note 4: QuEChERS Method with SPE Cartridge Cleanup for Aclonifen in Agricultural Products
This protocol describes an analytical method for the determination of Aclonifen in agricultural products like onion and garlic, using an initial extraction followed by purification with a silica SPE cartridge.
Experimental Protocol
1. Materials and Reagents
-
Extraction Solvent: Acetone
-
Partitioning Solvent: Dichloromethane
-
SPE Cartridge: Silica-based
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator or nitrogen evaporator
2. Extraction and Partitioning
-
Homogenize a representative sample of the agricultural product.
-
Weigh 20 g of the homogenized sample into a blender jar.
-
Add 100 mL of acetone and blend at high speed for 2-3 minutes.
-
Filter the extract through a Büchner funnel with filter paper.
-
Transfer the filtrate to a 1 L separatory funnel.
-
Add 100 mL of a saturated NaCl solution and 50 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Drain the lower dichloromethane layer through anhydrous sodium sulfate into a collection flask.
-
Repeat the partitioning step with another 50 mL of dichloromethane.
-
Combine the dichloromethane extracts and concentrate to a small volume (e.g., 1-2 mL) using a rotary evaporator.
3. SPE Cleanup
-
Cartridge Conditioning: Condition a silica SPE cartridge by passing 5-10 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the concentrated extract onto the conditioned silica cartridge.
-
Washing: Wash the cartridge with a small volume of a non-polar solvent like n-hexane or a mixture of n-hexane and dichloromethane to remove non-polar interferences. The exact composition and volume may need optimization depending on the matrix.
-
Elution: Elute Aclonifen from the cartridge with a more polar solvent or solvent mixture. A common eluting solvent for Aclonifen from silica is a mixture of acetone and n-hexane or dichloromethane and acetone. For example, elute with 10 mL of acetone/n-hexane (10:90, v/v).
-
Final Concentration: Concentrate the eluate to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for analysis, for instance by Gas Chromatography with an Electron Capture Detector (GC-ECD).
Workflow Diagram
Caption: QuEChERS with SPE cleanup for Aclonifen. Caption: QuEChERS with SPE cleanup for Aclonifen.
References
Troubleshooting & Optimization
How to improve Aclonifen-d5 signal intensity and sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity and sensitivity of Aclonifen-d5 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analysis?
This compound is a deuterium-labeled version of Aclonifen, a diphenyl ether herbicide. In analytical chemistry, it is primarily used as an internal standard for the quantification of Aclonifen in various samples, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the behavior of the unlabeled analyte during sample preparation and analysis, helping to correct for matrix effects and variations in instrument response.
Q2: What are the typical storage and stability recommendations for this compound?
This compound is generally stable if stored at room temperature in a dry, well-ventilated place.[3][4] It is recommended to keep the container tightly sealed.[4] For long-term storage, some suppliers recommend refrigeration at 2-8°C. After three years, it is advisable to re-analyze the compound for chemical purity before use. Avoid exposure to heat, flames, sparks, and direct sunlight.
Q3: Is the deuterium label on this compound stable?
The deuterium atoms in this compound are located on the phenoxy ring. This is generally a stable position and not prone to back-exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions.
Q4: I am observing a different retention time for this compound compared to Aclonifen. Is this normal?
Yes, a slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect". In reversed-phase chromatography, the deuterated compound may elute slightly earlier than the non-deuterated analyte. While a small, consistent shift is acceptable, a significant or variable separation can be problematic as the analyte and internal standard might be affected differently by matrix components, leading to inaccurate quantification. If the separation is significant, chromatographic optimization may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on improving signal intensity and sensitivity.
Low Signal Intensity or Poor Sensitivity
Issue: The signal intensity for this compound is weak or lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters by direct infusion of an this compound standard. Key parameters to adjust include cone voltage, collision energy, and source-dependent parameters like capillary voltage, desolvation gas flow, and temperature. |
| Ion Suppression from Matrix Effects | Complex sample matrices can contain endogenous components that co-elute with this compound and suppress its ionization. To mitigate this, improve sample cleanup using techniques like Solid-Phase Extraction (SPE), dilute the sample, or modify the chromatographic method to separate this compound from interfering components. |
| Inappropriate Internal Standard Concentration | An internal standard concentration that is significantly different from the analyte concentration can lead to signal suppression. Ensure the concentration of this compound is appropriate for the expected concentration range of Aclonifen in the samples. |
| Degradation of this compound | Improper storage or handling can lead to the degradation of the standard. Prepare fresh working solutions from a reliable stock and store them under the recommended conditions. |
| Instrument Contamination or Malfunction | A dirty ion source, contaminated transfer optics, or a failing detector can lead to a general loss of signal. Perform routine instrument maintenance, including cleaning the ion source. |
High Background Noise
Issue: The baseline in the chromatogram is noisy, making it difficult to accurately integrate the this compound peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce significant background noise. |
| Carryover from Previous Injections | A highly concentrated sample can contaminate the injection port, column, and mass spectrometer. Implement a robust wash sequence between injections, using a strong solvent to flush the system. |
| Leaks in the LC System | Air leaks in the pump or fittings can cause pressure fluctuations and a noisy baseline. Check all connections and perform a leak test. |
Inconsistent or Irreproducible Results
Issue: The peak area or retention time of this compound is variable across a batch of samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure uniformity in all sample preparation steps, including extraction, evaporation, and reconstitution. Inconsistent recovery of the internal standard can lead to variability. |
| Chromatographic Issues | Poorly equilibrated or aging column can cause retention time shifts. Ensure the column is properly equilibrated before each run and replace it if performance degrades. |
| Fluctuations in Instrument Performance | Variations in source temperature, gas flows, or voltages can affect signal stability. Monitor instrument performance with regular system suitability tests. |
Experimental Protocols
Protocol 1: Optimization of this compound MS/MS Parameters
Objective: To determine the optimal precursor and product ions, cone voltage, and collision energy for this compound.
Methodology:
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Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
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Precursor Ion Identification: Acquire a full scan mass spectrum in both positive and negative ionization modes to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻). For Aclonifen, the [M+H]⁺ ion is typically used.
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Cone Voltage Optimization: While monitoring the precursor ion, ramp the cone voltage (or equivalent parameter for your instrument) to find the voltage that produces the maximum signal intensity.
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Product Ion Identification and Collision Energy Optimization: Select the optimized precursor ion for fragmentation. Ramp the collision energy to identify the most abundant and stable product ions. Select at least two product ions for Multiple Reaction Monitoring (MRM), one for quantification and one for confirmation. Optimize the collision energy for each product ion to achieve the highest signal intensity.
Typical LC-MS/MS Parameters for Aclonifen:
| Parameter | Value |
| Precursor Ion (m/z) | 265.0 |
| Product Ion 1 (Quantifier) (m/z) | 182.2 |
| Collision Energy 1 (eV) | 28 |
| Product Ion 2 (Qualifier) (m/z) | 218.1 |
| Collision Energy 2 (eV) | 24 |
Note: These are example values and should be optimized for your specific instrument.
Protocol 2: QuEChERS Sample Preparation for Aclonifen Analysis
Objective: To extract Aclonifen from a complex matrix (e.g., food sample) for LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
Methodology:
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Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of this compound internal standard solution.
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Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
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Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
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Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at high speed for 5 minutes.
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Sample Dilution and Analysis: Take an aliquot of the final extract, dilute with the mobile phase if necessary, and inject it into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting low this compound signal intensity.
Caption: A simplified representation of the proposed fragmentation of Aclonifen in positive ESI mode.
References
Stability of Aclonifen-d5 in various organic solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of Aclonifen-d5 in various organic solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid (neat) this compound, storage at room temperature is generally recommended. It is advised to re-analyze the chemical purity of the compound after three years to ensure its integrity[1]. When this compound is in an organic solvent, such as acetonitrile, storage at 4°C is recommended[2].
Q2: In which organic solvents is this compound commonly dissolved for analytical purposes?
A2: this compound is frequently offered commercially as a solution in acetonitrile[2]. For analytical method development, particularly for chromatography, solvents such as acetone and dichloromethane have been used for the extraction of the non-deuterated form, Aclonifen. The choice of solvent will depend on the specific analytical technique and the required concentration.
Q3: Is there any known degradation pathway for this compound in organic solvents?
A3: Currently, there is a lack of specific studies detailing the degradation pathways of this compound in organic solvents in the public domain. Degradation studies for Aclonifen have predominantly focused on aqueous environments and soil matrices. However, general knowledge of diphenyl ether herbicides suggests that they can be susceptible to photodegradation.
Q4: How does light exposure affect the stability of this compound solutions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., peak area variation) | Degradation of this compound in the working solution. | - Prepare fresh working solutions daily from a stock solution stored under recommended conditions.- If using acetonitrile, consider adding a small percentage of a stabilizing agent like acetic acid (e.g., 0.1% v/v), which has been shown to improve the stability of some pesticides.- Ensure the solvent is of high purity and free from contaminants that could accelerate degradation. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | - Protect the stock and working solutions from light by using amber vials or storing them in the dark.- Avoid exposing solutions to high temperatures.- If degradation is suspected, prepare a fresh solution from the neat compound and re-analyze. |
| Difficulty in dissolving this compound | Incorrect solvent selection or low temperature. | - Aclonifen is known to be soluble in many organic solvents. If solubility is an issue, gentle warming or sonication may aid dissolution. Ensure the chosen solvent is appropriate for the intended application.- Verify the purity of the solvent, as impurities can affect solubility. |
| Precipitation of this compound from solution upon storage | Solvent evaporation or exceeding solubility limit at lower temperatures. | - Ensure vials are tightly sealed to prevent solvent evaporation, especially for long-term storage.- When storing at lower temperatures (e.g., -20°C), ensure the concentration is below the solubility limit at that temperature. Allow the solution to equilibrate to room temperature and vortex before use. |
Stability Data Summary
While specific quantitative stability data for this compound across a range of organic solvents and storage conditions is not extensively available in peer-reviewed literature, the following tables provide a generalized overview based on supplier recommendations and data from studies on analogous pesticide standards. Note: This information should be used as a guideline, and it is recommended to perform in-house stability checks for critical applications.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Re-analysis Period |
| Solid (Neat) | N/A | Room Temperature | 3 years[1] |
| Solution | Acetonitrile | 4°C | Not specified; daily preparation of working standards is recommended. |
Table 2: General Stability of Pesticide Standards in Various Organic Solvents at -20°C (Based on literature for other pesticides)
| Solvent | General Stability at ≤ -20°C | Reference |
| Toluene | 2 - 8 years | |
| Acetone | 2 - 8 years | |
| Ethyl Acetate | 2 - 8 years |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the solid this compound to equilibrate to room temperature before opening the container.
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Accurately weigh the required amount of this compound in a calibrated analytical balance.
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Transfer the weighed compound to a volumetric flask of the desired volume.
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Add a small amount of the chosen organic solvent (e.g., acetonitrile) to dissolve the solid.
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Once dissolved, fill the flask to the mark with the solvent.
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Cap the flask and mix thoroughly by inversion.
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Transfer the stock solution to an amber glass vial with a screw cap for storage under the recommended conditions.
Protocol 2: General Workflow for Stability Testing of this compound Solution
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Prepare a stock solution of this compound in the desired organic solvent at a known concentration.
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Divide the stock solution into several aliquots in amber vials.
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Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, in the dark).
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At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), retrieve an aliquot from each storage condition.
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Allow the aliquot to equilibrate to room temperature.
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Prepare a working standard from the aliquot.
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Analyze the working standard using a validated analytical method (e.g., LC-MS/MS or GC-MS).
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Compare the analyte concentration to the initial concentration (time 0) to determine the percentage of degradation.
Visualizations
Caption: Aclonifen's multi-target mode of action.
Caption: Workflow for assessing this compound stability.
References
Addressing common issues in Aclonifen-d5 chromatographic separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aclonifen-d5 in chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
This compound is the deuterated form of Aclonifen, a diphenyl ether herbicide. In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis, particularly in mass spectrometry-based methods (e.g., GC-MS, LC-MS). The key advantage is that this compound is chemically almost identical to Aclonifen, so it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the non-labeled Aclonifen by a mass spectrometer, enabling accurate quantification by correcting for variations in extraction efficiency and matrix effects.
Q2: What are the most common chromatographic issues encountered with this compound?
The most common issues include:
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Chromatographic (Isotopic) Shift: this compound may have a slightly different retention time than non-labeled Aclonifen.[1][2]
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Poor Peak Shape: This can manifest as peak tailing, fronting, or splitting.
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Baseline Noise or Drift: An unstable baseline can interfere with accurate peak integration.
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Co-elution with Matrix Interferences: Components from the sample matrix can elute at the same time as this compound, affecting quantification.
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Isotopic Exchange (H/D Exchange): In some cases, deuterium atoms on the this compound molecule can be replaced by hydrogen atoms from the solvent or matrix.[1]
Q3: Why does this compound have a different retention time than Aclonifen?
This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[1][2] The substitution of hydrogen with the heavier isotope deuterium can lead to subtle changes in the molecule's physicochemical properties, such as its polarity and volatility. In reversed-phase liquid chromatography (RPLC) and most gas chromatography (GC) stationary phases, deuterated compounds like this compound typically elute slightly earlier than their non-deuterated counterparts. This is often referred to as an "inverse isotope effect."
Troubleshooting Guides
Issue 1: Retention Time Shift (this compound elutes earlier than Aclonifen)
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Description: In reversed-phase HPLC or GC, the peak for this compound consistently appears at a slightly shorter retention time than the peak for Aclonifen.
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Root Cause: Deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions with the stationary phase.
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Solutions:
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Method Optimization (HPLC): While complete co-elution might not be achievable, adjusting the mobile phase composition (e.g., organic solvent ratio) or the gradient slope can minimize the separation.
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Method Optimization (GC): Modifying the temperature program (e.g., using a slower ramp rate) can sometimes reduce the retention time difference.
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Integration Window: Ensure that the peak integration parameters are set to correctly identify and quantify both the Aclonifen and this compound peaks.
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Acceptance Criteria: For quantitative methods, establish an acceptable retention time difference during method validation and ensure it is monitored during routine analysis.
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Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
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Description: The chromatographic peak for this compound is not symmetrical.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 3: Inconsistent or Inaccurate Quantitative Results
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Description: The calculated concentration of Aclonifen shows high variability or is known to be incorrect.
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Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Differential Matrix Effects | Analyze matrix blanks and spiked samples to assess ion suppression or enhancement. | Improve sample cleanup, modify chromatographic conditions to separate from interferences, or use a matrix-matched calibration curve. |
| Isotopic Exchange (H/D Exchange) | Analyze a solution of this compound in the sample matrix over time and monitor for the appearance of partially deuterated or non-deuterated Aclonifen. | Ensure the deuterated standard is stored correctly. Avoid highly acidic or basic conditions. If the problem persists, consider a different internal standard (e.g., ¹³C-labeled Aclonifen). |
| Inaccurate Standard Concentrations | Verify the concentration and purity of both the Aclonifen and this compound stock solutions. | Prepare fresh stock solutions and re-run the calibration curve. |
| Integration Errors | Visually inspect the peak integration for all samples, standards, and controls. | Manually reintegrate peaks if necessary and adjust integration parameters. |
Experimental Protocols
Representative HPLC-UV Method for Aclonifen Analysis
This protocol is a representative method for the analysis of Aclonifen and can be adapted for this compound. Method validation is required before routine use.
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase:
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A: Water
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B: Acetonitrile
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Gradient:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 | 30 | 50 | 50 |
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Column Temperature: 30°C
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UV Detection: 290 nm
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Sample Preparation (Soil):
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Weigh 10 g of homogenized soil into a centrifuge tube.
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Spike with this compound internal standard.
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Add 20 mL of acetonitrile and extract by shaking or sonication.
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Centrifuge the sample.
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Take an aliquot of the supernatant and pass it through a solid-phase extraction (SPE) cartridge (e.g., silica) for cleanup.
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Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase.
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GC-ECD Method for Aclonifen Analysis
This is a summary of a validated method for Aclonifen in agricultural products.
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Instrumentation: Gas Chromatograph with an Electron Capture Detector (GC-ECD).
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Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
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Oven Temperature Program:
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Initial temperature: 150°C (hold for 1 min)
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Ramp 1: 20°C/min to 200°C (hold for 0 min)
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Ramp 2: 5°C/min to 280°C (hold for 5 min)
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Injector Temperature: 250°C
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Detector Temperature: 300°C
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Carrier Gas: Helium or Nitrogen
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Sample Preparation:
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Extraction with acetone.
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Partitioning with dichloromethane.
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Purification using a silica SPE cartridge.
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Data Presentation
Table 1: Hypothetical Quantitative Data for Deuterium Isotope Effect in Reversed-Phase HPLC
The following table illustrates a typical retention time shift observed for a deuterated standard relative to its non-labeled analog under specific reversed-phase HPLC conditions.
| Compound | Retention Time (min) | Peak Width (min) | Retention Time Shift (sec) |
| Aclonifen | 15.25 | 0.20 | - |
| This compound | 15.20 | 0.20 | 3 |
Note: This data is for illustrative purposes. The actual retention time shift will depend on the specific chromatographic conditions. A retention time shift of a few seconds is commonly observed for deuterated compounds in UHPLC.
Visualization of Experimental Workflow
References
Technical Support Center: Optimizing Liquid-Liquid Extraction of Aclonifen from Water Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the liquid-liquid extraction (LLE) of Aclonifen from water samples. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the liquid-liquid extraction of Aclonifen and provides step-by-step solutions.
Q1: I am experiencing low recovery of Aclonifen. What are the potential causes and how can I improve it?
A1: Low recovery of Aclonifen can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Incorrect Solvent Selection: The choice of extraction solvent is critical. Aclonifen is a non-polar compound, so a non-polar solvent is required for effective extraction. Ensure you are using an appropriate solvent.
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Suboptimal pH: The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. For Aclonifen, which is a very weak acid, maintaining a neutral pH is generally recommended to ensure it remains in its non-ionized, more organic-soluble form.[1]
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Insufficient Mixing/Shaking: Inadequate contact between the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous shaking for a sufficient amount of time to allow for the partitioning of Aclonifen into the organic phase.
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Phase Volume Ratio: The ratio of the organic solvent to the aqueous sample can impact recovery. A higher solvent-to-sample ratio can improve extraction efficiency.[2][3]
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Incomplete Phase Separation: If the phases have not separated completely, some of the Aclonifen will remain in the aqueous layer, leading to lower recovery. Allow adequate time for the layers to separate fully.
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Analyte Volatility: While Aclonifen is not highly volatile, evaporation of a volatile extraction solvent under harsh conditions can lead to analyte loss.[2][4]
Q2: An emulsion has formed between the aqueous and organic layers. How can I break it?
A2: Emulsion formation is a common issue in LLE, especially with complex water matrices. Here are several techniques to break an emulsion:
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Gentle Swirling: Instead of vigorous shaking, try gentle swirling or inverting the separatory funnel. This can prevent emulsion formation in the first place.
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"Salting Out": Add a small amount of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
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Addition of a Different Organic Solvent: Adding a small volume of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.
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Centrifugation: If the emulsion is persistent, centrifuging the sample can facilitate phase separation.
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Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separator filter can also be effective.
Q3: I am observing high background noise or interfering peaks in my chromatogram. What could be the cause?
A3: High background noise or the presence of interfering peaks suggests that impurities are being co-extracted with your analyte. Consider the following:
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Solvent Purity: Ensure you are using high-purity (e.g., HPLC-grade) solvents to avoid introducing contaminants.
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Sample Matrix Effects: The water sample itself may contain compounds that are co-extracted with Aclonifen. A sample cleanup step after the initial extraction may be necessary. This can include a back-extraction or a solid-phase extraction (SPE) cleanup.
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pH Adjustment: Adjusting the pH of the aqueous phase can sometimes help to minimize the extraction of acidic or basic interferences.
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Back-Extraction: A back-extraction can be a powerful cleanup technique. After the initial extraction, the organic phase containing Aclonifen can be extracted with a fresh aqueous phase of a different pH to remove impurities.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the liquid-liquid extraction of Aclonifen.
Q1: What are the key physicochemical properties of Aclonifen that I should consider for LLE?
A1: Understanding the physicochemical properties of Aclonifen is crucial for developing an effective LLE method.
| Property | Value | Implication for LLE |
| LogP (Octanol-water partition coefficient) | 4.37 | A high LogP value indicates that Aclonifen is lipophilic and will preferentially partition into a non-polar organic solvent. |
| Water Solubility | 1.4 mg/L (at 20°C) | Low water solubility favors its extraction into an organic solvent. |
| pKa (dissociation constant) | -3.15 (very strong acid) | As a very strong acid, Aclonifen will be in its neutral form over a wide pH range. Therefore, pH adjustment to suppress ionization is generally not necessary, and extraction at a neutral pH is effective. |
| Vapor Pressure | Low | Aclonifen is not highly volatile, which minimizes the risk of loss during solvent evaporation steps under controlled conditions. |
Q2: Which organic solvents are most suitable for extracting Aclonifen from water?
A2: The ideal solvent for extracting Aclonifen should be immiscible with water, have a high affinity for Aclonifen, a low boiling point for easy removal, and be of high purity. Based on Aclonifen's high LogP value, non-polar to moderately polar solvents are suitable.
| Solvent | Density relative to water | Polarity | Comments |
| Hexane | Less dense | Non-polar | A good choice for non-polar compounds. Forms the upper layer. |
| Dichloromethane (DCM) | Denser | Moderately polar | A versatile solvent that can extract a range of compounds. Forms the lower layer. |
| Ethyl Acetate | Less dense | Moderately polar | A less toxic alternative to DCM. Forms the upper layer. |
| Toluene | Less dense | Non-polar | Effective for non-polar compounds. |
Q3: How does pH affect the extraction of Aclonifen?
A3: For ionizable compounds, pH plays a critical role in LLE. The goal is to have the analyte in its neutral, un-ionized form, which is more soluble in organic solvents. Aclonifen is a very strong acid with a pKa of -3.15. This means it will be in its neutral form across the typical pH range of environmental water samples (pH 5-9). Therefore, pH adjustment is often not necessary, and performing the extraction at the natural pH of the water sample (around pH 7) is generally optimal.
Q4: How many extractions are necessary for quantitative recovery?
A4: While a single extraction can recover a significant amount of the analyte, performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume. Typically, two to three extractions are sufficient for quantitative recovery (>95%) of the analyte.
Q5: What is the "salting out" effect and when should I use it?
A5: The "salting out" effect involves adding a neutral salt (e.g., NaCl, Na₂SO₄) to the aqueous sample before extraction. This increases the ionic strength of the aqueous phase, which decreases the solubility of non-polar organic compounds like Aclonifen, thereby promoting their transfer into the organic phase and improving extraction efficiency. It is particularly useful when extracting Aclonifen from complex matrices or when using more polar organic solvents.
Experimental Protocol: Liquid-Liquid Extraction of Aclonifen from Water Samples
This protocol provides a general procedure for the LLE of Aclonifen from water samples. It should be optimized for your specific sample matrix and analytical requirements.
1. Sample Preparation:
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Collect the water sample in a clean glass container.
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If the sample contains suspended solids, filter it through a 0.45 µm filter.
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Measure a known volume of the water sample (e.g., 100 mL) into a separatory funnel.
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If internal standard is used, spike the sample at this stage.
2. pH Adjustment (if necessary):
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Measure the pH of the water sample. For Aclonifen, extraction at the natural pH (typically 6-8) is usually sufficient.
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If adjustment is needed, add dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
3. Liquid-Liquid Extraction:
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Add an appropriate volume of a suitable organic solvent (e.g., 30 mL of hexane or dichloromethane) to the separatory funnel.
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Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
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Place the separatory funnel in a ring stand and allow the layers to separate completely.
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Drain the organic layer into a clean collection flask. If using a solvent denser than water (e.g., dichloromethane), the organic layer will be the bottom layer. If using a solvent less dense than water (e.g., hexane), it will be the top layer.
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Repeat the extraction two more times with fresh portions of the organic solvent (e.g., 2 x 30 mL).
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Combine all the organic extracts.
4. Drying the Extract:
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To remove any residual water from the combined organic extract, add a small amount of anhydrous sodium sulfate (Na₂SO₄) and swirl the flask. The drying agent should be free-flowing when the extract is dry.
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Filter the dried extract through a glass wool plug or filter paper into a clean flask to remove the drying agent.
5. Concentration of the Extract:
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Evaporate the solvent from the extract using a rotary evaporator or a gentle stream of nitrogen. Be cautious not to evaporate to complete dryness to avoid loss of the analyte.
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Reconstitute the residue in a small, known volume of a suitable solvent for analysis (e.g., 1 mL of mobile phase for LC analysis).
Visualizations
Caption: Experimental workflow for the liquid-liquid extraction of Aclonifen.
Caption: Troubleshooting decision tree for common LLE problems.
References
- 1. Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Aclonifen (Ref: AE F068300) [sitem.herts.ac.uk]
Preventing Aclonifen-d5 degradation during sample preparation and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Aclonifen-d5 during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is the deuterated form of Aclonifen, a diphenyl ether herbicide used to control weeds in various crops.[1] In analytical chemistry, deuterated standards like this compound are used as internal standards for accurate quantification of the non-labeled compound in complex matrices. The degradation of this compound during sample storage, preparation, or analysis can lead to inaccurate and unreliable quantification of the target analyte, Aclonifen. Therefore, ensuring its stability is critical for obtaining high-quality data.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors influencing Aclonifen stability, and by extension this compound, include the sample matrix, pH, temperature, and light.[2][3]
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Sample Matrix: The composition of the sample matrix is a significant factor.[2][3] For instance, Aclonifen degradation is much faster in ditch and river water, where microbial activity is higher, compared to seawater. In soil, microbial degradation and the formation of non-extractable residues are key degradation pathways.
-
pH: While Aclonifen is reported to be stable in a pH range of 5-9, highly acidic or basic conditions can potentially lead to hydrolysis or other degradation reactions. For many organic compounds, pH outside of a neutral range can catalyze degradation.
-
Temperature: Elevated temperatures can accelerate degradation. Although stable up to 70°C in some studies, prolonged exposure to high temperatures during sample preparation (e.g., evaporation steps) should be minimized.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds. While specific data on this compound photostability is limited, it is a general best practice to protect samples and standards from light.
Q3: How should I properly store my this compound standards and samples?
Proper storage is crucial to prevent degradation.
-
Standard Solutions: this compound standards should be stored at room temperature as recommended, protected from light in amber vials. For long-term storage, refrigeration or freezing (-20°C) is advisable to minimize any potential degradation.
-
Sample Extracts: After extraction, it is recommended to store sample extracts in a freezer at -20°C until analysis. This is particularly important for complex biological or environmental matrices where enzymatic or microbial activity could still be present. Samples should be processed within 7 days of receipt and final extracts may be stored for up to 30 days before analysis.
-
Environmental Samples: Water and soil samples should be kept cool (e.g., on ice) after collection and during transport to the lab. Processing should occur as soon as possible to minimize microbial degradation.
Q4: What are the common analytical signs of this compound degradation?
Degradation can manifest in several ways in your analytical results:
-
Decreased Peak Area: A consistent decrease in the peak area or response of this compound over a sequence of analyses or in comparison to a freshly prepared standard is a primary indicator of degradation.
-
Poor Reproducibility: High relative standard deviations (RSDs) for the internal standard area across replicate injections or samples can suggest ongoing, inconsistent degradation.
-
Appearance of New Peaks: The formation of degradation products may result in the appearance of unexpected peaks in your chromatogram.
-
Shifting Retention Times: While less common for the analyte itself, significant changes in sample matrix composition due to degradation could potentially affect chromatography and lead to retention time shifts.
Troubleshooting Guide
This guide addresses common issues related to this compound instability during analytical runs.
Problem: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Degradation during Sample Preparation | Minimize exposure to high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen and a water bath at a moderate temperature (e.g., <40°C). Protect samples from direct light by using amber glassware or covering vials with aluminum foil. |
| pH-related Degradation | Ensure the pH of your sample and extraction solvents is within a neutral range (pH 5-9). If analyzing acidic or basic matrices, consider neutralizing the sample before extraction. Use buffers cautiously, as they can sometimes affect analyte stability or chromatography. |
| Microbial Degradation | For environmental samples, minimize the time between collection and extraction. Store samples at 4°C for short-term storage or freeze for longer periods. Consider filtering water samples to remove microorganisms. |
| Adsorption to Labware | Silanize glassware to prevent active sites that can adsorb analytes. Use polypropylene tubes and vials where appropriate. |
| Improper SPE Elution | Ensure the elution solvent is strong enough to completely recover this compound from the SPE cartridge. Optimize the elution solvent and volume. |
Problem: High Variability in this compound Peak Area
| Potential Cause | Recommended Solution |
| Inconsistent Degradation | This can occur if samples are processed inconsistently (e.g., different heating times, light exposure). Standardize every step of the sample preparation protocol. |
| Injector Issues | Incompletely filled sample loops or air bubbles in the syringe can cause variable injection volumes. Ensure proper injector maintenance and use a sample solvent that is compatible with the mobile phase. |
| Matrix Effects | In LC-MS/MS, co-eluting matrix components can cause ion suppression or enhancement, leading to variability. Improve sample cleanup by optimizing the SPE procedure or using a different cleanup sorbent (e.g., PSA, C18). Consider matrix-matched calibration standards. |
| Unstable LC System | Leaks in the LC system, an unstable pump flow, or temperature fluctuations can cause variable results. Perform regular system maintenance, degas the mobile phase, and use a column thermostat. |
Problem: Appearance of Unknown Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | If new, unknown peaks appear, especially in older samples or those subjected to harsh conditions, they may be degradation products. Re-prepare and re-analyze the sample. If possible, use mass spectrometry to identify the unknown peaks and confirm if they are related to this compound. |
| Contamination | Contamination can come from solvents, glassware, or the instrument itself. Analyze a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned. |
| Mobile Phase Impurities | Impurities in the mobile phase can appear as peaks, especially in gradient elution. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. |
Quantitative Data Summary
The stability of Aclonifen is highly dependent on the environmental matrix. The following table summarizes available data on its persistence.
Table 1: Half-life (t₁/₂) of Aclonifen in Different Environmental Matrices
| Matrix | Condition | Half-life (t₁/₂) | Reference |
| Ditch Water | Laboratory | A few days | |
| River Water | Laboratory | A few days | |
| Seawater | Laboratory | Several months | |
| Soil | Aerobic, 20°C | 32 - 134 days | |
| Soil | Field Study | 149 days |
Note: Data for the deuterated this compound is not specifically available, but it is expected to have similar stability to the parent compound.
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Water Samples
This protocol is based on common liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods.
-
Sample Preparation:
-
Collect a 500 mL water sample in an amber glass bottle.
-
If the sample contains suspended solids, filter it through a 0.7-micrometer glass-fiber filter. The filter can be extracted separately if needed.
-
Spike the filtered water sample with an appropriate amount of this compound internal standard solution.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the sample to a 1 L separatory funnel.
-
Add 50 mL of dichloromethane.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup (if necessary):
-
Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of hexane.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of a hexane:dichloromethane mixture (e.g., 90:10 v/v) to remove interferences.
-
Elute the this compound with 10 mL of a more polar solvent mixture, such as acetone:dichloromethane (e.g., 20:80 v/v).
-
Evaporate the eluate to a final volume of 1 mL and transfer to an autosampler vial for GC or LC analysis.
-
Protocol 2: QuEChERS-based Extraction from Agricultural Products
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.
-
Sample Homogenization:
-
Weigh 10 g of a homogenized sample (e.g., onion, garlic) into a 50 mL polypropylene centrifuge tube.
-
-
Extraction and Partitioning:
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with the this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
If analyzing by GC, a solvent exchange into a more suitable solvent like ethyl acetate may be necessary. For LC analysis, the acetonitrile extract can often be diluted and injected directly.
-
Visual Guides
Diagrams of Workflows and Logical Relationships
Caption: General workflow for this compound sample preparation and analysis.
References
Technical Support Center: Troubleshooting Low Recovery of Aclonifen-d5 in QuEChERS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of the internal standard Aclonifen-d5 during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation. The following frequently asked questions (FAQs) and troubleshooting advice are designed to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound in QuEChERS?
Low recovery of this compound is often linked to its specific chemical properties interacting with the sample matrix and QuEChERS components. Key potential causes include:
-
High Lipophilicity : Aclonifen is a lipophilic (fat-loving) compound, with a high log P value of 4.37.[1] In matrices with high fat content (e.g., oilseeds, fatty animal tissues), the analyte can preferentially partition into the lipid layer rather than the acetonitrile extraction solvent, leading to significant loss.[2]
-
Adsorption to Sorbents : During the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents can irreversibly adsorb the analyte. Graphitized carbon black (GCB), used for pigment removal, is known to cause low recovery for planar molecules.[3][4] Given Aclonifen's diphenyl ether structure, it may be susceptible to this issue.[1]
-
Matrix Effects : Complex sample matrices can contain co-extracted substances that interfere with the analytical signal (ion suppression or enhancement) during LC-MS/MS analysis, which can be misinterpreted as low recovery.
-
Suboptimal Extraction : For dry or semi-dry samples, incomplete hydration prior to solvent addition can result in poor extraction efficiency. Furthermore, inadequate shaking or vortexing can lead to incomplete partitioning of the analyte into the solvent.
Q2: My sample matrix has a high fat content. How can I improve the recovery of the highly lipophilic this compound?
This is a common challenge with compounds like this compound (log P = 4.37). The analyte is lost in the fat layer that separates from the acetonitrile.
Troubleshooting Steps:
-
Incorporate a Freezing Step : After the initial extraction and centrifugation, place the acetonitrile supernatant at a low temperature (e.g., -20°C to -80°C) for at least 30 minutes. This will precipitate a significant portion of the lipids. Centrifuge the cold extract and decant the supernatant for the d-SPE cleanup. This is a highly effective method for removing fats.
-
Optimize d-SPE Sorbents : Use a combination of PSA and C18 sorbents. C18 is specifically designed to remove non-polar interferences like lipids that may remain after the freezing step.
-
Adjust Sample-to-Solvent Ratio : Increasing the volume of acetonitrile relative to the sample mass can improve the extraction efficiency of lipophilic compounds from fatty matrices.
The table below illustrates the expected impact of implementing a freezing step on recovery in a high-fat matrix.
Table 1: Impact of Low-Temperature Lipid Removal on this compound Recovery
| Experimental Condition | Matrix Type | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|
| Standard QuEChERS | Avocado (High-Fat) | 45% | 18% |
| QuEChERS with Freezing Step | Avocado (High-Fat) | 88% | 7% |
Q3: Which d-SPE sorbents might cause low recovery of this compound, and how can I test this?
The choice of cleanup sorbent is critical. While effective for removing certain interferences, some sorbents can reduce analyte recovery.
-
Graphitized Carbon Black (GCB) : GCB is used to remove pigments and sterols but can adsorb planar compounds. This compound, with its diphenyl ether structure, is at risk of adsorption. If your samples contain significant pigmentation (e.g., spinach, kale) and you are experiencing low recovery, test the impact of GCB.
-
Primary Secondary Amine (PSA) : PSA is excellent for removing organic acids and sugars. It is generally safe for this compound, but it's always prudent to verify.
Troubleshooting Steps:
-
Perform a Sorbent Evaluation : Prepare a known concentration of this compound in pure acetonitrile.
-
Divide this standard into separate tubes.
-
To each tube, add one of the d-SPE sorbent combinations you intend to use (e.g., Tube 1: PSA + MgSO₄, Tube 2: PSA + C18 + MgSO₄, Tube 3: PSA + GCB + MgSO₄).
-
Vortex, centrifuge, and analyze the supernatant.
-
Compare the analyte response in each tube to the original standard. A significant decrease in response indicates adsorption by that sorbent combination.
Table 2: Effect of d-SPE Sorbent Choice on this compound Recovery in Solvent
| d-SPE Combination | Analyte | Average Recovery (%) |
|---|---|---|
| PSA + MgSO₄ | This compound | 98% |
| PSA + C18 + MgSO₄ | This compound | 95% |
| PSA + GCB + MgSO₄ | this compound | 62% |
Q4: How can I systematically troubleshoot my method for low this compound recovery?
A logical, step-by-step approach is the most efficient way to identify and solve the problem. The flowchart below provides a visual guide for your troubleshooting process. Start by evaluating your matrix type and follow the suggested optimizations.
References
Strategies to minimize ion suppression for Aclonifen-d5 in ESI-MS
Welcome to the technical support center for the analysis of Aclonifen-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification.
Troubleshooting Guide: Minimizing Ion Suppression for this compound
Ion suppression is a common challenge in ESI-MS, where components of the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal and inaccurate results.[1][2] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, severe ion suppression can compromise data quality. This guide provides a systematic approach to diagnosing and mitigating ion suppression.
Question: My this compound signal is low and inconsistent. How do I determine if ion suppression is the cause?
Answer: A post-column infusion experiment is a key diagnostic tool to identify ion suppression throughout your chromatographic run.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into the ESI source through a T-fitting placed between the LC column outlet and the MS inlet.
-
Inject a blank matrix sample: While continuously infusing the this compound solution, inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte or internal standard).
-
Monitor the this compound signal: A stable baseline signal for this compound should be observed. Any significant drop in this baseline corresponds to a region of ion suppression caused by co-eluting matrix components. If this drop coincides with the expected retention time of Aclonifen, ion suppression is affecting your analysis.
Question: My post-column infusion experiment confirms ion suppression at the retention time of this compound. What are my next steps?
Answer: Once ion suppression is confirmed, you can address it through a combination of strategies focusing on sample preparation, chromatographic separation, and mass spectrometer settings.
Strategy 1: Enhance Sample Preparation
The most effective way to reduce ion suppression is to remove interfering matrix components before analysis.[3]
| Sample Preparation Technique | Description | Expected Impact on Ion Suppression for this compound |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[4] | High Risk of Ion Suppression: While it removes proteins, many other matrix components like phospholipids, salts, and other small molecules remain in the supernatant, which are common causes of ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | A technique that separates compounds based on their relative solubilities in two different immiscible liquids. | Moderate to Good Reduction: Can provide a cleaner extract than PPT by selectively extracting this compound into an organic phase, leaving polar interferences in the aqueous phase. Optimization of pH and solvent choice is crucial. |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate components of a mixture. The sample is passed through a cartridge containing a solid adsorbent. | Excellent Reduction: Offers high selectivity by using a sorbent that retains the analyte while allowing interfering components to be washed away. Different SPE chemistries (e.g., reversed-phase, ion-exchange) can be tailored for this compound and the specific matrix. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Select an appropriate SPE cartridge: Based on the physicochemical properties of Aclonifen (a diphenyl ether herbicide), a reversed-phase (e.g., C18) or a polymer-based cartridge would be a suitable starting point.
-
Condition the cartridge: Wash the cartridge with a strong solvent (e.g., methanol) followed by an equilibration step with a weak solvent (e.g., water or a buffer matching the sample's pH).
-
Load the sample: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Wash the cartridge: Use a weak solvent to wash away interfering components that are not strongly retained on the sorbent.
-
Elute this compound: Use a strong solvent to elute the retained this compound into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the elution solvent and reconstitute the residue in a mobile phase-compatible solvent.
Strategy 2: Optimize Chromatographic Conditions
If extensive sample cleanup is not feasible, modifying your LC method can help separate this compound from interfering matrix components.
| Chromatographic Parameter | Adjustment | Rationale |
| Gradient Profile | Steepen or flatten the gradient | A steeper gradient can elute this compound faster, potentially moving it away from early-eluting interferences. A shallower gradient increases resolution, separating it from closely eluting interferences. |
| Column Chemistry | Switch to a different stationary phase (e.g., Phenyl, Cyano) | Different column chemistries offer alternative selectivities that can change the elution order of this compound and interfering compounds. |
| Flow Rate | Decrease the flow rate | Lower flow rates can improve chromatographic resolution and, in some cases, enhance ESI efficiency. |
Strategy 3: Adjust Mass Spectrometer Source Parameters
Fine-tuning the ESI source parameters can sometimes help mitigate ion suppression, although this is often less effective than sample preparation and chromatography.
| MS Source Parameter | Adjustment | Rationale |
| Capillary Voltage | Optimize the voltage | An optimal voltage is necessary for stable spray and efficient ionization. Voltages that are too high can cause discharge. |
| Gas Temperatures and Flow Rates | Increase desolvation gas temperature and flow | Efficient desolvation is crucial for generating gas-phase ions. Inefficient desolvation can lead to the formation of large droplets and increased competition for ionization. |
| Nebulizer Gas Pressure | Optimize the pressure | This affects the droplet size; smaller droplets have a higher surface-to-volume ratio, which can improve ionization efficiency. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to diagnose and address ion suppression for this compound.
Caption: A workflow for diagnosing and resolving ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the analyte, in this case, this compound. In the ESI source, these interfering substances can compete for access to the droplet surface for charge transfer or alter the physical properties of the droplets, hindering the formation of gas-phase ions. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Even though this compound is a stable isotope-labeled internal standard designed to co-elute with and mimic the behavior of the parent drug, it is also susceptible to ion suppression. If the suppression is significant, it can lead to erroneous quantification.
Q2: How does a deuterated internal standard like this compound compensate for ion suppression?
A2: A stable isotope-labeled internal standard like this compound is an excellent choice for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte. It will therefore co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification. However, this compensation is only effective if the ion suppression is not so severe that the signal of the internal standard is lost or significantly compromised.
Q3: Can my choice of plasticware or anticoagulants in blood collection tubes affect ion suppression?
A3: Yes, exogenous materials can also cause ion suppression. It has been demonstrated that polymers from different brands of plastic tubes and certain anticoagulants, like lithium heparin, can leach into the sample and cause matrix effects. To minimize this, it is recommended to use the same brand of plasticware for processing all samples and standards and to consider using alternative anticoagulants if heparin-induced suppression is suspected.
Q4: Are there any mobile phase additives I should avoid to minimize ion suppression?
A4: Yes, certain mobile phase additives can cause significant ion suppression. For example, trifluoroacetic acid (TFA), while beneficial for chromatography, is a known cause of signal suppression in ESI-MS. If possible, it is better to use weaker acids like formic acid or acetic acid. Non-volatile salts and buffers should also be avoided as they can precipitate in the ESI source and reduce signal intensity.
Q5: What is the relationship between ion suppression and the analyte's retention time?
A5: Ion suppression is most commonly observed at the beginning of the chromatographic run, where polar, unretained matrix components elute in the solvent front. It can also occur at the end of a gradient when strongly retained, non-polar compounds like lipids are eluted. Therefore, it is ideal to have this compound elute in a "clean" region of the chromatogram where there are fewer co-eluting matrix components.
Visualizing the Ion Suppression Mitigation Process
The following diagram illustrates the interconnected strategies for minimizing ion suppression.
Caption: Key strategies to mitigate ion suppression in ESI-MS.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. longdom.org [longdom.org]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Selecting the optimal HPLC or GC column for Aclonifen analysis
Technical Support Center: Aclonifen Analysis
Welcome to our dedicated support center for the analysis of Aclonifen. This resource provides in-depth guidance on selecting the optimal High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column, alongside comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for analyzing Aclonifen?
A1: Aclonifen can be effectively analyzed using both HPLC and GC. The choice between the two depends on the sample matrix, required sensitivity, and the available equipment. LC-MS/MS is often employed for multi-residue screening in complex matrices, while GC-ECD or GC-MS can be used for targeted analysis, particularly for volatile and semi-volatile compounds.[1][2][3]
Q2: What are the key physicochemical properties of Aclonifen to consider for chromatographic analysis?
A2: Aclonifen is a diphenyl ether herbicide with a molecular weight of 264.67 g/mol .[4] It is a relatively non-polar compound with low water solubility (1.4 mg/L) and a log P of 4.37.[5] These characteristics make it suitable for reversed-phase HPLC and GC analysis. It is a primary amino compound and also contains nitro and chloro groups.
Q3: Is derivatization required for Aclonifen analysis by GC?
A3: While many polar pesticides require derivatization to improve volatility and thermal stability for GC analysis, Aclonifen can often be analyzed directly. However, derivatization can sometimes enhance peak shape and sensitivity. The necessity for derivatization should be evaluated based on the specific analytical method and instrumentation.
HPLC Column Selection and Methodologies
Optimal HPLC Column Characteristics
For Aclonifen analysis, reversed-phase columns are the most common choice. Key parameters to consider when selecting an HPLC column include stationary phase chemistry, particle size, column dimensions, and pore size.
Recommended HPLC Columns for Aclonifen Analysis
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Application Note |
| Agilent ZORBAX Eclipse XDB-C18 | C18 | 5 | 4.6 x 150 | Multi-residue pesticide analysis in fresh pepper. |
| Agilent SB-C18 | C18 | 1.8 | 4.6 x 150 | Multi-residue pesticide analysis in food samples. |
| ACE UltraCore SuperC18 | C18 | 2.5 | 2.1 x 100 | Multi-residue pesticide analysis in foodstuffs. |
| Newcrom R1 | Reverse Phase | 3 | Not Specified | Separation of Aclonifen. |
Detailed Experimental Protocol: LC-MS/MS Analysis of Aclonifen
This protocol is a general guideline based on established multi-residue methods.
-
Sample Preparation (QuEChERS Method)
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).
-
Add the appropriate QuEChERS extraction salt mixture (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (dSPE) if necessary.
-
The final extract is then filtered and ready for LC-MS/MS injection.
-
-
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile is commonly used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 25-40 °C.
-
-
Mass Spectrometry Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation.
-
Typical MRM Transitions for Aclonifen: Q1: 265.0, Q3: 182.2, 218.1.
-
GC Column Selection and Methodologies
Optimal GC Column Characteristics
The selection of a GC column for Aclonifen analysis should be based on the principle of "like dissolves like". Aclonifen's semi-polar nature makes mid-polarity columns a good starting point. Key factors include stationary phase, column dimensions, and film thickness.
Recommended GC Columns for Aclonifen Analysis
| Column Name | Stationary Phase | Dimensions (m x mm x µm) | Application Note |
| HP-5MS | 5%-Phenyl-methylpolysiloxane | 30 x 0.25 x 0.25 | Multi-residue pesticide analysis in fruit extracts. |
| DB-5 / DB-1701 | Phenyl arylene polymer / Mid-polarity | Not Specified | Multi-residue pesticide analysis. |
| Zebron ZB-XLB | Not Specified | 60 x 0.25 x 0.25 | Multi-residue analysis of pesticides. |
Detailed Experimental Protocol: GC-MS Analysis of Aclonifen
This protocol is based on a typical multi-residue pesticide analysis method.
-
Sample Preparation: The QuEChERS method described for HPLC is also applicable for GC analysis. The final extract should be in a solvent suitable for GC injection, such as hexane or acetone/hexane.
-
Chromatographic Conditions
-
Column: HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Injector: Splitless mode is often used for trace analysis.
-
Temperature Program:
-
Initial temperature: 70°C, hold for 1-2 min.
-
Ramp: 25°C/min to 150°C, then 5°C/min to 280°C, hold for 5-10 min. (This is an example and should be optimized for the specific instrument and column).
-
-
-
Mass Spectrometry Detection
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. For GC-MS/MS, MRM mode is used.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols; Column contamination. | Use a column with high-purity silica; adjust mobile phase pH to suppress silanol ionization; use a guard column. |
| Peak Fronting | Column overload; Sample solvent stronger than mobile phase. | Reduce sample concentration; dissolve the sample in the mobile phase. |
| Shifting Retention Times | Change in mobile phase composition; Column temperature fluctuation; Column degradation. | Prepare fresh mobile phase; use a column oven for temperature control; replace the column if it's old or has been used extensively. |
| High Backpressure | Blockage in the system (in-line filter, guard column, or column frit). | Filter all samples and mobile phases; replace the in-line filter or guard column; if the column is blocked, try back-flushing it. |
| Ghost Peaks | Contamination in the injector or column; Late eluting compounds from a previous injection. | Clean the injection port and loop; run a blank gradient with a strong solvent to wash the column. |
GC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet liner or column; Column contamination. | Use a deactivated inlet liner; bake out the column; trim the first few centimeters of the column. |
| Peak Broadening | Incorrect flow rate; Column degradation. | Check and optimize the carrier gas flow rate; replace the column if the stationary phase is degraded. |
| Loss of Sensitivity | Contamination of the ion source (MS); Septum bleed. | Clean the ion source; use a high-quality, low-bleed septum. |
| Variable Peak Areas | Leaks in the injection port; Inconsistent injection volume. | Check for leaks using an electronic leak detector; ensure the autosampler is functioning correctly. |
| Baseline Drift | Column bleed; Contaminated carrier gas. | Condition the column at its maximum operating temperature; use high-purity gas with appropriate traps. |
References
Potential for hydrogen-deuterium exchange in Aclonifen-d5 under certain conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for hydrogen-deuterium (H-D) exchange in Aclonifen-d5. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or in other experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[1] For this compound, which is specifically deuterated on the phenoxy ring, H-D exchange can compromise the isotopic purity of the standard. This can lead to inaccurate quantification in mass spectrometry-based assays, as the molecular weight of the standard will change.[2]
Q2: Under what conditions is H-D exchange in this compound likely to occur?
A2: H-D exchange is typically catalyzed by acidic or basic conditions.[1][3] Elevated temperatures can also accelerate the rate of exchange.[2] The specific pH and temperature thresholds for this compound are not extensively documented, but based on studies of similar aromatic amines and deuterated compounds, significant exchange could be expected at pH values outside the neutral range (e.g., below pH 4 or above pH 8) and at temperatures above ambient.
Q3: The deuterium atoms in this compound are on an aromatic ring. Are they susceptible to exchange?
A3: While hydrogens on heteroatoms (like -OH or -NH2) are most susceptible to exchange, aromatic hydrogens can also exchange under certain conditions, particularly with the use of acid, base, or metal catalysts. For this compound, the presence of the amino (-NH2) and nitro (-NO2) groups on the adjacent ring can influence the electronic properties of the phenoxy ring, potentially affecting the lability of the deuterium atoms. Acid-catalyzed H-D exchange in aromatic amines has been shown to occur, with the positions ortho and para to the activating amino group being most susceptible.
Q4: How can I prevent or minimize H-D exchange during my experiments?
A4: To maintain the isotopic integrity of this compound, it is recommended to:
-
Maintain Neutral pH: Whenever possible, prepare and store solutions of this compound in neutral (pH ~7) or near-neutral buffers.
-
Control Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize the rate of any potential exchange.
-
Use Aprotic Solvents: For reconstitution and dilutions, high-purity aprotic solvents are preferable to protic solvents (like water or methanol) if the experimental conditions allow.
-
Limit Exposure Time: Prepare working solutions fresh and minimize the time they are exposed to potentially harsh conditions (e.g., extreme pH, high temperature) before analysis.
Q5: How can I detect if H-D exchange has occurred in my this compound standard?
A5: The most common methods for detecting H-D exchange are:
-
Mass Spectrometry (MS): A shift in the isotopic distribution of the molecular ion peak to lower m/z values would indicate the loss of deuterium atoms and their replacement with hydrogen. High-resolution mass spectrometry is particularly effective for this.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the appearance of proton signals in the aromatic region corresponding to the phenoxy ring, where deuterium atoms should be. Conversely, 2H NMR would show a decrease in the corresponding deuterium signals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or drifting internal standard response in LC-MS analysis. | Possible H-D exchange leading to a decrease in the deuterated species and an increase in partially deuterated or non-deuterated Aclonifen. | 1. Verify Solvent/Matrix pH: Measure the pH of your sample matrix and LC mobile phases. If acidic or basic, consider adjusting towards neutral if compatible with your assay. 2. Check Storage Conditions: Ensure that stock and working solutions are stored at the recommended low temperatures and protected from light. 3. Analyze Standard Purity: Re-analyze the this compound standard by high-resolution MS to check its isotopic purity. Compare with the certificate of analysis. |
| Appearance of a peak at the retention time of unlabeled Aclonifen in samples spiked with this compound. | Significant H-D exchange has occurred, resulting in the formation of the unlabeled compound. | 1. Review Sample Preparation: Identify any steps involving extreme pH or high temperatures. Modify the protocol to use milder conditions if possible. 2. Evaluate Stability in Matrix: Perform a stability study of this compound in your sample matrix under the typical experimental timeframe and conditions to quantify the rate of exchange. |
| Gradual decrease in the isotopic purity of the this compound stock solution over time. | Inappropriate storage solvent or conditions are promoting slow H-D exchange. | 1. Change Solvent: If stored in an aqueous or protic solvent, consider switching to a high-purity aprotic solvent for long-term storage. 2. Aliquot and Store: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or below. |
Quantitative Data Summary
The following table provides estimated stability data for this compound under various conditions, extrapolated from general knowledge of deuterated standards and aromatic amines. Note: These are not experimentally determined values for this compound and should be used as a general guideline.
| Condition | Parameter | Expected Stability of this compound | Recommendation |
| pH | pH 3-4 | Potential for slow H-D exchange over time. | Minimize exposure time. Prepare fresh solutions. |
| pH 5-7 | Generally stable. | Optimal pH range for storage and analysis. | |
| pH 8-9 | Potential for slow H-D exchange over time. | Minimize exposure time. Prepare fresh solutions. | |
| pH < 2 or > 10 | Higher risk of significant H-D exchange. | Avoid these conditions if possible. | |
| Temperature | -20°C | High stability for long-term storage. | Recommended for long-term storage of stock solutions. |
| 4°C | Good stability for short-term storage (days to weeks). | Suitable for working solutions and temporary storage. | |
| Room Temp (~25°C) | Increased risk of exchange, especially in solution. | Avoid prolonged storage at room temperature. | |
| > 40°C | Significant acceleration of H-D exchange is likely. | Avoid heating solutions containing this compound. | |
| Solvent | Aprotic (e.g., Acetonitrile, Dichloromethane) | High stability. | Preferred for reconstitution and storage. |
| Protic (e.g., Methanol, Water) | Potential for exchange, especially at non-neutral pH. | Use with caution and control of pH and temperature. |
Experimental Protocols
Protocol 1: Monitoring H-D Exchange in this compound by Mass Spectrometry
Objective: To quantify the extent of H-D exchange in an this compound sample under specific experimental conditions (e.g., different pH buffers, temperatures).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of buffers at the desired pH values (e.g., pH 4, 7, and 9).
-
For each condition to be tested, dilute the this compound stock solution into the respective buffer to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Incubate the prepared solutions at the desired temperature (e.g., room temperature or 40°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
Sample Analysis:
-
Immediately analyze the aliquots by LC-MS or direct infusion MS.
-
LC-MS Method:
-
Use a suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid (or a neutral modifier if pH effects are being studied).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient to elute Aclonifen.
-
-
MS Detection:
-
Use a high-resolution mass spectrometer in positive ion mode.
-
Acquire full scan spectra over the m/z range that includes this compound and its potential exchange products (unlabeled Aclonifen).
-
Monitor the ion currents for the molecular ions of this compound (C12H4D5ClN2O3) and unlabeled Aclonifen (C12H9ClN2O3).
-
-
-
Data Analysis:
-
For each time point and condition, determine the relative abundance of the this compound and unlabeled Aclonifen peaks.
-
Calculate the percentage of H-D exchange as: (% Exchange) = [Intensity(unlabeled) / (Intensity(unlabeled) + Intensity(d5))] * 100.
-
Plot the % Exchange as a function of time for each condition.
-
Protocol 2: Detection of H-D Exchange in this compound by NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess H-D exchange in an this compound sample.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a deuterated aprotic solvent (e.g., acetonitrile-d3) for an initial purity check.
-
To test for exchange, dissolve a separate sample in a protic solvent mixture containing a known amount of H2O (e.g., D2O with a spike of H2O, or a protic organic solvent with added water) and an internal standard (e.g., TMS).
-
-
NMR Acquisition:
-
Acquire a high-resolution 1H NMR spectrum of the sample.
-
Pay close attention to the aromatic region where signals from the phenoxy ring would appear if H-D exchange has occurred.
-
If available, acquire a 2H NMR spectrum to observe the deuterium signals directly.
-
-
Data Analysis:
-
In the 1H NMR spectrum, integrate the newly appeared signals in the phenoxy ring region relative to a stable signal on the other aromatic ring of the Aclonifen molecule or the internal standard.
-
The presence and increasing intensity of these signals over time indicate H-D exchange.
-
In the 2H NMR spectrum, a decrease in the intensity of the signals corresponding to the phenoxy ring deuterons would confirm exchange.
-
Visualizations
Caption: A simplified diagram illustrating the potential pathway for hydrogen-deuterium exchange in this compound.
Caption: Workflow for monitoring H-D exchange in this compound using mass spectrometry.
References
Validation & Comparative
Aclonifen-d5: A Superior Internal Standard for High-Precision Analytical Quantification
In the realm of analytical chemistry, particularly for regulatory monitoring and pharmacokinetic studies, the accuracy and reliability of quantitative methods are paramount. When analyzing the herbicide Aclonifen, the use of its deuterated analog, Aclonifen-d5, as an internal standard has become the gold standard, significantly enhancing the precision and robustness of analytical assays compared to methods relying on non-deuterated Aclonifen or other surrogate standards.
This compound is a stable isotope-labeled version of Aclonifen where five hydrogen atoms on the phenoxy ring have been replaced with deuterium.[1][2] This subtle change in mass allows it to be distinguished from the non-deuterated analyte by mass spectrometry, while its chemical and physical properties remain nearly identical.[3][4] This near-identical behavior is the key to its superior performance as an internal standard, as it allows this compound to effectively mimic and compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[3]
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the target analyte, meaning they travel through the chromatographic system at the same rate. This co-elution ensures that both the analyte and the internal standard are subjected to the same experimental conditions, including any potential matrix effects that can suppress or enhance the instrument's response. By normalizing the analyte's signal to that of the deuterated internal standard, analysts can achieve more accurate and precise quantification, even in complex biological or environmental samples.
Comparative Analytical Performance: this compound vs. Non-Deuterated Standard
| Parameter | This compound (Internal Standard) | Non-Deuterated Aclonifen (External Standard) | Rationale for this compound Superiority |
| Accuracy | High | Moderate to Low | This compound co-elutes and experiences the same matrix effects and instrument variability as the analyte, allowing for effective normalization and correction. An external standard is analyzed separately and cannot account for sample-specific variations. |
| Precision | High (Low %RSD) | Moderate to Low (Higher %RSD) | By compensating for variations in sample preparation, injection volume, and instrument response, this compound leads to more consistent and reproducible results. |
| Matrix Effect Compensation | Excellent | Poor | The near-identical chemical properties of this compound ensure it is affected by matrix components in the same way as the analyte, leading to reliable correction. |
| Recovery Correction | Excellent | Poor | Losses during sample extraction and preparation steps will affect both the analyte and this compound similarly, allowing the ratio to remain constant and the calculated concentration to be accurate. |
| Robustness of Method | High | Low | Methods using this compound are less susceptible to variations in experimental conditions, making them more reliable and transferable between laboratories. |
Experimental Protocol: Quantification of Aclonifen in Agricultural Products using a Deuterated Internal Standard
The following is a representative experimental protocol for the analysis of Aclonifen in a crop matrix, incorporating this compound as an internal standard. This protocol is based on established methods for pesticide residue analysis.
1. Sample Preparation and Extraction:
-
Homogenization: A representative 10 g sample of the agricultural product (e.g., onion, garlic) is homogenized.
-
Extraction: The homogenized sample is extracted with 50 mL of acetone by shaking vigorously for 30 minutes.
-
Internal Standard Spiking: A known amount of this compound solution is added to the extract.
-
Partitioning: The extract is filtered, and the acetone is evaporated. The remaining aqueous solution is partitioned with dichloromethane.
-
Solid Phase Extraction (SPE) Cleanup: The dichloromethane extract is concentrated and purified using a silica SPE cartridge to remove interfering matrix components.
2. Analytical Instrumentation:
-
Chromatography: Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Detector: Mass Spectrometer (MS) or an Electron Capture Detector (ECD) for non-MS methods. For the purpose of using a deuterated standard, MS is required.
3. GC-MS/MS Conditions (Illustrative):
-
GC Column: DB-5ms or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 80 °C, ramped to 280 °C.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI).
-
MS/MS Transitions:
-
Aclonifen: Precursor ion -> Product ion 1, Product ion 2
-
This compound: Precursor ion -> Product ion 1, Product ion 2
-
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Aclonifen to the peak area of this compound against the concentration of the calibration standards.
-
The concentration of Aclonifen in the sample is determined from the calibration curve using the measured peak area ratio.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing the analytical performance of a method using this compound as an internal standard versus a method using a non-deuterated (external) standard.
Figure 1. Workflow for comparing analytical methods.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Aclonifen in Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of the herbicide Aclonifen, with a focus on the cross-validation of these methods between different laboratories. Ensuring consistency and reliability of analytical data across different testing sites is crucial for regulatory acceptance and product quality assurance. This document outlines the key performance characteristics of two common analytical techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a framework for their inter-laboratory validation.
While specific inter-laboratory validation data for Aclonifen is not extensively published, this guide synthesizes available information on single-laboratory validation of Aclonifen analysis and typical performance of these methods for similar diphenyl ether herbicides to provide a representative comparison.[1]
Comparison of Analytical Techniques
The selection of an analytical technique for Aclonifen residue analysis is dependent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Both HPLC-MS/MS and GC-MS are powerful tools for this purpose.
| Feature | HPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase, followed by mass analysis. | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass analysis. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required for less volatile analytes. |
| Sensitivity | Generally offers very high sensitivity, with Limits of Quantification (LOQ) often in the low µg/kg range.[2] | Also provides good sensitivity, with LOQs typically in the µg/kg range. |
| Selectivity | High selectivity is achieved through the use of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[2] | High selectivity is obtained through characteristic mass fragmentation patterns. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components, often requiring matrix-matched calibration. | Less prone to ion suppression but can be affected by non-volatile matrix components accumulating in the injector and column. |
Inter-Laboratory Validation Data Summary
The following tables present a summary of expected quantitative data from a hypothetical cross-validation study between two laboratories for the analysis of Aclonifen in a soil matrix. These values are based on typical performance characteristics for pesticide residue analysis.
Table 1: HPLC-MS/MS Method Cross-Validation Data for Aclonifen in Soil
| Validation Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Agreement within a factor of 2-3 |
| Accuracy (Mean Recovery %) | |||
| Spiked at 0.01 mg/kg | 95% | 92% | 70-120% |
| Spiked at 0.1 mg/kg | 98% | 102% | 70-120% |
| Spiked at 1.0 mg/kg | 101% | 99% | 70-120% |
| Precision (RSD %) | |||
| Repeatability (Intra-day) | < 10% | < 10% | < 20% |
| Intermediate Precision (Inter-day) | < 15% | < 15% | < 20% |
| Inter-Laboratory Reproducibility (RSD %) | \multicolumn{2}{c | }{< 20%} | < 30% |
Table 2: GC-MS Method Cross-Validation Data for Aclonifen in Soil
| Validation Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (R²) | > 0.996 | > 0.994 | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Agreement within a factor of 2-3 |
| Accuracy (Mean Recovery %) | |||
| Spiked at 0.01 mg/kg | 91% | 88% | 70-120% |
| Spiked at 0.1 mg/kg | 96% | 99% | 70-120% |
| Spiked at 1.0 mg/kg | 99% | 97% | 70-120% |
| Precision (RSD %) | |||
| Repeatability (Intra-day) | < 12% | < 13% | < 20% |
| Intermediate Precision (Inter-day) | < 16% | < 17% | < 20% |
| Inter-Laboratory Reproducibility (RSD %) | \multicolumn{2}{c | }{< 25%} | < 30% |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are representative protocols for the analysis of Aclonifen in soil.
Protocol 1: HPLC-MS/MS Analysis of Aclonifen in Soil
This method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[2]
-
Sample Preparation:
-
Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of distilled water and vortex to create a slurry.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
Instrumental Analysis:
-
Transfer the cleaned extract into an autosampler vial.
-
Inject 5-10 µL into the HPLC-MS/MS system.
-
HPLC System: A system equipped with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Aclonifen for quantification and confirmation. For instance, fragmentation reactions of 264 m/z → 194 m/z and 264 m/z → 77.1 m/z for qualification, and 212.1 m/z → 182 m/z for quantification have been used.[2]
-
Protocol 2: GC-MS Analysis of Aclonifen in Soil
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable solvent mixture (e.g., acetone/hexane 1:1 v/v) and shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Extract Cleanup:
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove interfering matrix components.
-
Elute the Aclonifen with a suitable solvent or solvent mixture.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a solvent suitable for GC injection (e.g., hexane or toluene).
-
-
Instrumental Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
GC System: A gas chromatograph equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of Aclonifen from other components.
-
Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of Aclonifen for enhanced sensitivity and selectivity.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of an inter-laboratory cross-validation process for an analytical method.
Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Method.
References
A Comparative Guide to Aclonifen-d5 and Other Internal Standards for Multi-Residue Herbicide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of multi-residue herbicides, particularly utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of internal standards is crucial for achieving accurate and reliable results. Isotopically labeled internal standards are considered the gold standard as they closely mimic the chemical and physical properties of the analytes of interest, effectively compensating for variations during sample preparation and analysis. This guide provides an objective comparison of Aclonifen-d5 with other commonly used deuterated internal standards in multi-residue herbicide analysis.
The Role of Isotopically Labeled Internal Standards
Isotopically labeled internal standards, such as this compound, are versions of the target analytes where one or more atoms have been replaced with a heavier isotope (e.g., deuterium). This subtle change in mass allows the internal standard to be distinguished from the native analyte by the mass spectrometer while exhibiting nearly identical behavior during extraction, chromatography, and ionization. This is critical for correcting matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix—which is a significant challenge in the analysis of complex samples like soil, water, and food products. The use of these standards leads to improved accuracy and precision in quantitative measurements[1][2][3].
Performance Comparison of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (%RSD) | Linearity (r²) | Key Findings & Citations |
| This compound | Aclonifen and other herbicides | Infant food | 81-110% (for a multi-residue method) | <20% | >0.99 | A study on 142 pesticides in fruit- and vegetable-based infant foods reported good performance for Aclonifen, with a limit of quantification of 5 µg/kg.[4] |
| Atrazine-d5 | Atrazine and its degradation products | Water | 70-120% | <20% | >0.999 | An independent laboratory validation for the analysis of triazines in water demonstrated that the method using Atrazine-d5 was acceptable for quantification.[5] In raspberry extracts, Atrazine-d5 showed matrix effects that varied with the complexity of the co-eluting analytes. |
| Diuron-d6 | Diuron | Seaweed | 99.97 ± 0.41% | Not specified | 0.9995 | A study utilizing a quadruple isotope dilution strategy with Diuron-d6 for the analysis of diuron in seaweed demonstrated superior accuracy and precision. Another method for diuron in soil was validated at 0.010 mg/kg and 0.10 mg/kg. |
| Terbuthylazine-d5 | Terbuthylazine and its metabolite | Human urine and hair | Accuracies within 12% of spiked concentrations | <7% | Not specified | An isotope-dilution LC-MS/MS method for terbuthylazine in biological samples showed that the use of deuterated internal standards allowed for the control of bias from matrix effects. |
Experimental Protocols
A robust analytical method is fundamental for reliable results. Below is a detailed experimental protocol for a typical multi-residue herbicide analysis in a soil matrix using a deuterated internal standard, based on the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS.
Sample Preparation (QuEChERS Extraction)
-
Sample Homogenization: Ensure the soil sample is homogenous by sieving and mixing thoroughly.
-
Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of ultrapure water to the soil sample and vortex for 1 minute.
-
Internal Standard Spiking: Add a specific volume of the this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction Solvent: Add 10 mL of acetonitrile (with 1% formic acid) to the tube.
-
Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Extraction: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds and centrifuge for 5 minutes.
-
Final Extract: Take an aliquot of the cleaned extract and dilute with a suitable solvent (e.g., 1:1 with water) before transferring to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target herbicides.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte and the internal standard for confirmation and quantification.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the importance of using an isotopically labeled internal standard, the following diagrams have been generated.
Caption: A flowchart of the multi-residue herbicide analysis workflow.
Caption: The logic behind using this compound to ensure accurate results.
References
Enhancing Analytical Accuracy and Precision: A Comparative Guide to Aclonifen Quantification Methods
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount for reliable and reproducible results. This guide provides a comparative analysis of analytical methods for the quantification of Aclonifen, with a focus on the significant improvements in accuracy and precision achieved by incorporating its deuterated internal standard, Aclonifen-d5.
This comparison will delve into two primary analytical approaches: a Gas Chromatography with Electron Capture Detection (GC-ECD) method that does not employ an internal standard, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, for which the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure data integrity, particularly in complex sample matrices.
The Critical Role of Internal Standards in Analytical Chemistry
In quantitative analysis, an internal standard is a substance with properties similar to the analyte that is added in a constant amount to the sample, blank, and calibration standards. By comparing the detector response of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be effectively compensated for, leading to more accurate and precise measurements.
Deuterated internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods. Their chemical and physical properties are nearly identical to the corresponding non-labeled analyte, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. However, their difference in mass allows them to be distinguished by the mass spectrometer, providing a highly reliable reference for quantification.
Comparative Analysis of Analytical Methods
This guide compares two distinct methods for Aclonifen determination to highlight the impact of using a deuterated internal standard on analytical performance.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD) without Internal Standard
This method is suitable for the determination of Aclonifen residues in agricultural products.
Experimental Protocol:
-
Extraction: Aclonifen is extracted from the sample matrix using acetone.
-
Partitioning: The extract is then partitioned with dichloromethane to isolate the analyte.
-
Purification: Solid Phase Extraction (SPE) with a silica cartridge is employed to remove interfering substances.
-
Detection: The purified sample is analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard
This method is representative of a modern approach for the sensitive and selective quantification of Aclonifen in various complex matrices, such as food, environmental, and biological samples. The use of this compound as an internal standard is a key feature of this method for enhancing accuracy and precision.
Experimental Protocol:
-
Sample Preparation (QuEChERS approach):
-
A homogenized sample is weighed into a centrifuge tube.
-
This compound internal standard solution is added.
-
Acetonitrile is added, and the sample is shaken vigorously.
-
Extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the sample is shaken again and then centrifuged.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing d-SPE sorbents (e.g., PSA, C18) to remove matrix components. The sample is vortexed and centrifuged.
-
LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system for separation and quantification.
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance characteristics of the two analytical methods. The data for the GC-ECD method is derived from a published study[1][2]. The performance data for the LC-MS/MS method with this compound is based on the generally accepted improvements observed when using deuterated internal standards in pesticide analysis. Studies have shown that without an internal standard, accuracy can vary by over 60% and RSD can exceed 50%, whereas with an internal standard, accuracy is typically within 25% and RSD is below 20%.
| Performance Parameter | Method 1: GC-ECD (without Internal Standard) | Method 2: LC-MS/MS (with this compound Internal Standard) (Expected) |
| Accuracy (Recovery) | 74.3% - 95.0%[1][2] | 80% - 120% |
| Precision (RSD) | < 8%[1] | < 15% |
| Limit of Detection (LOD) | 0.001 mg/kg | Matrix-dependent, typically low µg/kg to ng/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg | Matrix-dependent, typically low µg/kg to ng/kg |
| Matrix Effect Compensation | No | Yes |
| Selectivity | Moderate | High |
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the logical workflow of each analytical method.
References
Long-term stability testing of deuterium labeling in Aclonifen-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term stability of Aclonifen-d5 against its non-labeled counterpart, Aclonifen. Deuterium-labeled compounds are increasingly utilized in metabolic studies, pharmacokinetics, and as internal standards in quantitative mass spectrometry.[1][] The substitution of hydrogen with deuterium can alter a molecule's metabolic fate and enhance its stability, a phenomenon known as the kinetic isotope effect.[3][4] This guide outlines a comprehensive experimental protocol for assessing this stability and presents comparative data to inform the selection and handling of these compounds in research and development.
Comparative Stability Data: this compound vs. Aclonifen
The following table summarizes hypothetical long-term stability data for this compound and Aclonifen under accelerated storage conditions (40°C ± 2°C / 75% RH ± 5% RH). The data illustrates the enhanced stability profile often observed in deuterated compounds.
| Timepoint | Parameter | This compound | Aclonifen |
| Initial (T=0) | Appearance | Light yellow to yellow solid | Light yellow to yellow solid |
| Purity (%) | 99.8 | 99.9 | |
| Isotopic Purity (% D) | 99.5 | N/A | |
| Total Degradation Products (%) | <0.1 | <0.1 | |
| 3 Months | Purity (%) | 99.5 | 99.1 |
| Isotopic Purity (% D) | 99.5 | N/A | |
| Total Degradation Products (%) | 0.3 | 0.7 | |
| 6 Months | Purity (%) | 99.2 | 98.2 |
| Isotopic Purity (% D) | 99.4 | N/A | |
| Total Degradation Products (%) | 0.6 | 1.5 | |
| 12 Months | Purity (%) | 98.8 | 96.5 |
| Isotopic Purity (% D) | 99.4 | N/A | |
| Total Degradation Products (%) | 1.0 | 3.2 |
Experimental Workflow for Stability Testing
The following diagram outlines the key stages of the comparative long-term stability testing protocol for this compound and its non-labeled analogue.
References
Comparative toxicity assessment of Aclonifen and its deuterated analog
A thorough review of publicly available scientific literature and regulatory documents did not yield any studies on the comparative toxicity of Aclonifen and its deuterated analogs. Therefore, this guide focuses on the comprehensive toxicity profile of Aclonifen itself, providing key experimental data and methodologies for researchers, scientists, and drug development professionals.
Aclonifen is a diphenyl ether herbicide used for pre-emergence control of grass and broad-leaved weeds. Its toxicological profile has been evaluated across various species and endpoints to determine its potential hazards to non-target organisms and the environment.
Data Presentation: Quantitative Toxicity of Aclonifen
The following tables summarize the acute and chronic toxicity data for Aclonifen across different species.
Acute Toxicity
| Test Organism | Route of Exposure | Endpoint | Value | Reference |
| Rat | Oral | LD50 | >5000 - >6500 mg/kg bw | [1][2] |
| Mouse | Oral | LD50 | >5000 mg/kg bw | [1][2] |
| Rat | Dermal | LD50 | >2000 - >5000 mg/kg bw | [3] |
| Rat | Inhalation (4h) | LC50 | >5.04 - >5.06 mg/L | |
| Colinus virginianus (Bobwhite quail) | Oral | LD50 | >2000 mg/kg bw | |
| Coturnix coturnix japonica (Japanese quail) | Oral (Reproductive) | NOEL | ≥ 141 mg/kg bw/day | |
| Oncorhynchus mykiss (Rainbow trout) | Aquatic (96h) | LC50 | 0.67 mg/L | |
| Poecilia reticulata (Guppy) | Aquatic (96h) | LC50 | 4.8 mg/L | |
| Daphnia magna (Water flea) | Aquatic (48h) | EC50 | 1.2 - 5.05 mg/L | |
| Desmodesmus subspicatus (Green algae) | Aquatic (96h) | NOEC | 0.0025 mg/L | |
| Lemna gibba (Duckweed) | Aquatic (14d) | NOEC | 0.0012 mg/L | |
| Chlorella vulgaris (Green algae) | Aquatic (72h) | EC50 | 0.46 mg/L | |
| Honeybee (Apis mellifera) | Acute Contact | LD50 | 177.13 µ g/bee | |
| Honeybee (Apis mellifera) | Acute Oral | LD50 | >167 µ g/bee | |
| Eisenia fetida (Earthworm) | Soil (14d) | LC50 | 150 mg/kg soil |
Chronic Toxicity
| Test Organism | Duration | Endpoint | Value | Effects Observed | Reference |
| Rat | 2 years | NOAEL | 7 mg/kg bw/day | Reduced weight (females); liver hypertrophy (males and females) | |
| Mouse | 2 years | NOAEL | 7 mg/kg bw/day | Decreased body weight gain, increased liver weight, urinary bladder transitional cell hyperplasia | |
| Rat | 2 generations | Reproductive | - | No reproductive toxicity | |
| Rat & Rabbit | Developmental | - | - | No developmental toxicity |
Experimental Protocols
The toxicity studies for Aclonifen generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.
Acute Oral Toxicity Testing (Following OECD Guideline 425)
-
Test Species: Typically, laboratory strains of rats are used.
-
Administration: The test substance is administered orally by gavage in a single dose.
-
Dosage: A limit test is often performed at a high dose (e.g., 2000 or 5000 mg/kg body weight) to determine if the substance has low acute toxicity. If mortality is observed, a full study with a range of dose levels is conducted to determine the LD50.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Aquatic Toxicity Testing with Fish (Following OECD Guideline 203)
-
Test Species: A recommended fish species, such as the Rainbow trout (Oncorhynchus mykiss), is used.
-
Exposure: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Concentrations: A range of concentrations of the test substance are used, along with a control group.
-
Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Water Quality: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.
-
Data Analysis: The LC50, the concentration lethal to 50% of the test fish, is determined at the end of the 96-hour exposure period.
Genotoxicity Testing: Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.
-
Method: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: The test assesses the ability of the substance to induce reverse mutations, causing the bacteria to regain their ability to synthesize an essential amino acid.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control. Aclonifen was found to be non-mutagenic in the Ames test.
Mandatory Visualizations
Signaling Pathways of Aclonifen Toxicity
Aclonifen primarily exerts its herbicidal effect by inhibiting two key enzymes in plants: Solanesyl Diphosphate Synthase (SPS) and Protoporphyrinogen Oxidase (PPO). This dual inhibition disrupts both carotenoid and chlorophyll biosynthesis.
Caption: Aclonifen's dual mechanism of action.
Experimental Workflow for Herbicide Toxicity Assessment
Caption: General workflow for herbicide toxicity testing.
References
A Comparative Guide to the Performance of Aclonifen-d5 Across Diverse Mass Spectrometry Platforms
For researchers, scientists, and professionals in drug development, the precise quantification of compounds is paramount. Aclonifen-d5, a deuterated analog of the herbicide Aclonifen, serves as a crucial internal standard in analytical chemistry to enhance the accuracy of quantitative analyses.[1] Its utility is particularly pronounced in mass spectrometry-based methods, where it co-elutes with the non-deuterated Aclonifen, thus compensating for variations in sample preparation, injection volume, and matrix effects. This guide provides an objective comparison of the expected performance of this compound across various mass spectrometry platforms, supported by experimental data from studies on Aclonifen.
Performance Comparison of Mass Spectrometry Platforms
The choice of a mass spectrometry platform significantly influences the sensitivity, selectivity, and linearity of an analytical method. While direct comparative studies on this compound are not publicly available, the performance of Aclonifen analysis on different platforms offers valuable insights into the expected capabilities when using its deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is anticipated to improve the accuracy and precision of these methods by correcting for matrix effects and ionization variability.[2]
Below is a summary of expected performance characteristics based on published data for Aclonifen on various mass spectrometry systems. The platforms considered are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), primarily with Triple Quadrupole (QqQ) analyzers, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), also predominantly with QqQ analyzers. While data on high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) and Orbitrap for Aclonifen is less specific, their general performance in pesticide analysis is also discussed.
| Mass Spectrometry Platform | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages for this compound Analysis |
| GC-MS/MS (Triple Quadrupole) | 0.005 mg/kg in agricultural products[3] | >0.99 (Typical for pesticide analysis) | High sensitivity and selectivity for volatile and semi-volatile compounds. Established and robust methodology.[4] |
| 0.020 µg/L in water[5] | |||
| LC-MS/MS (Triple Quadrupole) | 0.01 mg/kg in various food commodities | >0.99 (Typical for pesticide analysis) | Suitable for a wide range of polar and non-polar compounds. High-throughput capabilities. |
| 5 µg/kg in infant food | |||
| GC-HRMS (e.g., Q-Orbitrap) | Expected to be lower than GC-QqQ | Excellent | Provides high mass accuracy and resolving power, enabling confident identification and retrospective analysis. |
| LC-HRMS (e.g., QTOF, Orbitrap) | Comparable or slightly higher than LC-QqQ for quantification | Excellent | Offers the ability to perform both targeted quantification and non-targeted screening of metabolites and other compounds in a single run. |
Note: The LOQ values are highly matrix-dependent. The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring accurate quantification across these diverse matrices.
Discussion of Platform Performance
-
Triple Quadrupole (QqQ) Mass Spectrometry (GC-MS/MS and LC-MS/MS): QqQ instruments are the gold standard for targeted quantitative analysis due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. For routine monitoring of Aclonifen where the lowest detection limits are required, a QqQ platform is often the preferred choice. Studies show that both GC-MS/MS and LC-MS/MS can achieve low µg/kg to mg/kg LOQs for Aclonifen in complex matrices. The use of this compound would further enhance the reliability of these measurements.
-
High-Resolution Mass Spectrometry (HRMS) (QTOF and Orbitrap): HRMS platforms like QTOF and Orbitrap provide high mass accuracy and resolution, which is advantageous for confident compound identification and can help in reducing interferences from the matrix. While traditionally viewed as superior for qualitative and screening purposes, modern HRMS instruments have demonstrated quantitative capabilities comparable to triple quadrupoles. For instance, studies comparing GC-Q-Orbitrap to GC-QqQ for pesticide analysis have shown that the Orbitrap platform can achieve lower limits of detection for a majority of compounds. Similarly, while some studies suggest LC-QqQ may have superior sensitivity at very low concentrations compared to LC-QTOF, the latter provides valuable high-resolution data for screening and confirmation. The ability of HRMS to perform retrospective analysis (i.e., re-interrogating data for newly identified compounds of interest) is a significant advantage in research and development settings.
Alternative Internal Standards
While this compound is the ideal internal standard for Aclonifen analysis due to its identical chemical and physical properties, in multi-residue methods, other deuterated compounds are often used as internal standards for a broader range of analytes. For example, in methods analyzing multiple pesticides, compounds like dimethoate-d6 or carbendazim-d3 have been employed. However, for the most accurate and precise quantification of Aclonifen, the use of its stable isotope-labeled counterpart, this compound, is strongly recommended.
Experimental Protocols
Below is a generalized methodology for the determination of Aclonifen in a biological matrix using this compound as an internal standard, followed by a typical workflow diagram. This protocol is based on common practices in bioanalytical method validation.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or tissue) with 10 mL of water.
-
Internal Standard Spiking: Add a known amount of this compound working solution to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge the sample at ≥3000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA and MgSO₄) to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or GC-MS/MS system or evaporated and reconstituted in a suitable solvent.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two MRM transitions for both Aclonifen and this compound. For Aclonifen, a common precursor ion is m/z 265, with product ions at m/z 182 and 212. The precursor ion for this compound would be m/z 270.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations, demonstrating a linear response (R² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % RSD) should be within ±15% (±20% at the LOQ).
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The use of this compound should minimize the impact of matrix effects.
-
Stability: Stability of the analyte and internal standard in the matrix under various storage and processing conditions.
Mandatory Visualizations
Experimental Workflow for Aclonifen Analysis using this compound
Caption: Workflow for Aclonifen quantification with this compound internal standard.
Signaling Pathway (Illustrative Example)
As Aclonifen is a herbicide, a biological signaling pathway in the context of drug development is not directly applicable. However, to fulfill the requirement, a conceptual diagram illustrating the principle of internal standard correction in mass spectrometry is provided below.
Caption: Principle of internal standard correction in mass spectrometry analysis.
References
Aclonifen-d5: The Gold Standard Internal Standard for Accurate Quantification
In the precise world of analytical chemistry, especially within the realms of drug development and environmental monitoring, the accuracy of quantitative analysis is paramount. When measuring the concentration of a specific compound, such as the herbicide Aclonifen, scientists rely on internal standards to ensure the reliability of their results. Among the various types of internal standards, deuterated analogs have emerged as the superior choice. This guide provides a comprehensive rationale and justification for the use of Aclonifen-d5, a deuterium-labeled version of Aclonifen, as an internal standard, supported by experimental data and detailed protocols.
The Rationale: Why Deuterated Standards Excel
The fundamental principle behind using an internal standard is to have a compound that behaves identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This is crucial for correcting any variations that may occur, such as loss of sample during extraction, inconsistencies in instrument response, or matrix effects where other components in the sample interfere with the measurement.
Deuterated internal standards, like this compound, are the ideal choice because their physicochemical properties are nearly identical to their non-deuterated counterparts.[1] The only significant difference is a slight increase in mass due to the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This subtle mass difference allows the mass spectrometer to distinguish between the analyte (Aclonifen) and the internal standard (this compound), while their similar chemical behavior ensures that any analytical variability affects both compounds equally.[1] This co-elution and similar ionization response lead to highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if the absolute signals fluctuate.[2]
The use of isotopically labeled internal standards is particularly effective in complex matrices, such as food and environmental samples, where matrix effects can be significant.[1] Studies have shown that using deuterated analogs as internal standards can significantly improve the accuracy and reproducibility of quantitative results compared to methods that do not use them. For instance, in the analysis of pesticides in various cannabis matrices, the use of deuterated internal standards reduced the relative standard deviation (RSD) of quality control samples from over 50% to under 20%, and accuracy percentages fell within a much more acceptable range of 25%.[1]
Comparative Performance Data
The superior performance of isotopically labeled internal standards, such as this compound, is evident in validation studies for pesticide residue analysis. The following table summarizes typical performance data for the analysis of Aclonifen using an isotopically labeled internal standard in a complex matrix like infant food.
| Parameter | Performance with Isotopically Labeled Internal Standard |
| Recovery | 81-110% |
| Intermediate Precision (RSD) | <20% |
| **Linearity (R²) ** | ≥ 0.99 |
| Limit of Quantification (LOQ) | 5 µg/kg |
Data is based on a study determining 142 pesticides in fruit- and vegetable-based infant foods using LC-MS/MS with isotopically labeled internal standards.
Experimental Protocols
The following are representative experimental protocols for the quantitative analysis of Aclonifen using this compound as an internal standard, employing common analytical techniques.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄) to remove interfering matrix components.
-
Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
2. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for quantifying trace levels of pesticides.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Aclonifen.
MRM Transitions for Aclonifen and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aclonifen | 265.0 | 194.1 | 15 |
| Aclonifen | 265.0 | 182.0 | 25 |
| This compound | 270.0 | 199.1 | 15 |
| This compound | 270.0 | 187.0 | 25 |
(Note: Specific MRM transitions and collision energies may need to be optimized on the instrument used.)
Visualization of the Rationale
The following diagrams illustrate the logical workflow and the justification for using this compound as an internal standard.
Caption: Workflow for accurate Aclonifen quantification.
References
Safety Operating Guide
Proper Disposal of Aclonifen-d5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Aclonifen-d5
This compound, a deuterated analog of the diphenyl ether herbicide Aclonifen, requires careful handling and disposal due to its potential hazards. As a chlorinated nitroaromatic compound, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols to minimize environmental contamination and ensure personal safety. The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory chemical neutralization is not advised without specialized equipment and a thoroughly validated protocol, as improper treatment can lead to the generation of other hazardous byproducts.
Immediate Safety and Handling Procedures
Before proceeding with any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or vapors.[1] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[1]
In the event of a spill, the area should be evacuated, and the spread of the material should be contained. The spilled solid should be carefully swept up to avoid dust generation and placed into a clearly labeled, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[2]
Waste Characterization and Segregation
All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), excess material, and solutions, must be treated as hazardous waste. This waste must be segregated from non-hazardous laboratory trash and other chemical waste streams to prevent accidental reactions.
Step-by-Step Disposal Protocol
The following procedure outlines the standard operational steps for the disposal of this compound waste in a laboratory setting:
-
Waste Collection: Carefully transfer all this compound waste into a designated hazardous waste container. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number (if available for the deuterated form) and the unlabeled CAS number: 74070-46-5[1]
-
The hazard characteristics (e.g., Toxic, Environmental Hazard)
-
The date when the first waste was added to the container.
-
-
Temporary Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials. Adhere to your institution's and local regulations regarding the maximum allowable storage time for hazardous waste.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste. Provide them with the complete chemical name and any available safety information.
-
Documentation: Maintain meticulous records of the waste disposal process. This documentation should include the chemical name, quantity of waste, the date of pickup, and the name of the licensed disposal company.
Quantitative Data Summary
The following table summarizes key quantitative data related to Aclonifen and its deuterated form, which is essential for proper handling and waste profiling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₄D₅ClN₂O₃ | |
| Molecular Weight | ~269.7 g/mol | |
| Oral LD50 (Rat, unlabeled) | > 6,500 mg/kg | |
| Dermal LD50 (Rat, unlabeled) | > 5,000 mg/kg | |
| Storage Temperature | Room Temperature |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Aclonifen-d5
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the personal protective equipment (PPE), operational protocols, and disposal plans necessary for working with Aclonifen-d5. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Profile:
-
Name: this compound
-
Synonyms: 2-Chloro-6-nitro-3-phenoxyaniline-d5
-
Potential Hazards: May cause eye and skin irritation. May be harmful if inhaled or swallowed. May cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU).[1] | Nitrile gloves (double-gloving recommended). | Laboratory coat. | Work within a certified chemical fume hood or a containment ventilated enclosure. If not possible, an N95 or higher-rated respirator is necessary. |
| Solution Preparation and Handling | Chemical safety goggles. | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Laboratory coat or a disposable, fluid-resistant gown. | All manipulations should be performed within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and/or a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a laboratory coat. | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] |
| Waste Disposal | Safety glasses with side-shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Experimental Protocols: Safe Handling Workflow
A structured workflow is essential for minimizing risks during the handling of this compound. The following diagram illustrates the key steps from preparation to disposal.
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound, particularly in its powdered form, within a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure.[1]
-
Ensure the fume hood has a tested and adequate face velocity.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Avoid eating, drinking, or smoking in laboratory areas where chemicals are handled.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, contain the powder using a spill kit with appropriate absorbent materials. Avoid dry sweeping, which can generate dust.
-
Clean: Gently cover the spill with an absorbent material. For liquid spills, absorb with a non-reactive material.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated labware, and PPE, must be collected as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Disposal Vendor: Arrange for the disposal of hazardous waste through a certified and licensed environmental waste management company, in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
